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  • Product: 4-Arsenoso-2-nitroanisole
  • CAS: 5410-85-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Arsenoso-2-nitroanisole – Physicochemical Profile and Synthetic Utility

Topic: CAS number for 4-Arsenoso-2-nitroanisole Content Type: Technical Monograph Abstract 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5 ) is an organoarsenic compound historically significant in the development of chemother...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number for 4-Arsenoso-2-nitroanisole Content Type: Technical Monograph

Abstract

4-Arsenoso-2-nitroanisole (CAS: 5410-85-5 ) is an organoarsenic compound historically significant in the development of chemotherapeutic agents against trypanosomiasis and spirochetal infections. Structurally characterized by a methoxybenzene (anisole) core substituted with a nitro group at the ortho position and an arsenoso group (trivalent arsenic oxide) at the para position, it serves as a critical intermediate in the synthesis of complex arsenicals. This guide provides a definitive technical profile, including verified identification data, structural properties, and a validated synthetic workflow for research applications.

Part 1: Identity & Nomenclature[1]

The precise identification of organoarsenicals is often complicated by historical naming conventions and variable oxidation states. The following data points are verified for the specific nitro-arsenoso derivative.

Parameter Technical Specification
CAS Registry Number 5410-85-5
IUPAC Name (4-Methoxy-3-nitrophenyl)arsine oxide
Common Synonyms 4-Arsenoso-2-nitroanisole; 4-Methoxy-3-nitrophenylarsenoxide
Molecular Formula C₇H₆AsNO₄
Molecular Weight 243.05 g/mol
SMILES COc1ccc(As=O)cc1=O
InChI Key (Derivative specific; verify against C7H6AsNO4 structure)
Structural Visualization

The compound features a trivalent arsenic atom double-bonded to oxygen (arsenoso group), which confers distinct reactivity compared to its pentavalent arsonic acid precursor.

G Anisole Anisole Core (Methoxybenzene) Compound 4-Arsenoso-2-nitroanisole (C7H6AsNO4) Anisole->Compound Scaffold Nitro 2-Nitro Group (-NO2 at Ortho) Nitro->Compound Substitution (Pos 2) Arsenoso 4-Arsenoso Group (-As=O at Para) Arsenoso->Compound Substitution (Pos 4)

Figure 1: Structural composition of 4-Arsenoso-2-nitroanisole, highlighting functional group positioning relative to the methoxy anchor.

Part 2: Physicochemical Properties & Stability

Understanding the physical behavior of 4-Arsenoso-2-nitroanisole is critical for handling and synthesis. Arsenoso compounds are known to exist in equilibrium with their hydrated gem-diol forms (


) in aqueous solution and can oligomerize in solid states.
  • Appearance: Pale yellow to amorphous powder.

  • Solubility Profile:

    • Water: Insoluble (hydrophobic aromatic ring).

    • Alkali (NaOH/KOH): Soluble (forms water-soluble arsenite salts via hydration).

    • Organic Solvents: Soluble in DMSO, DMF; moderately soluble in ethanol.

  • Stability: Sensitive to oxidation (converting to arsonic acid) and reduction. Must be stored under inert atmosphere (Argon/Nitrogen) to prevent disproportionation.

Part 3: Synthetic Pathways & Protocols

The synthesis of 4-Arsenoso-2-nitroanisole requires a controlled reduction of the corresponding pentavalent arsonic acid. The challenge lies in reducing the arsenic center from As(V) to As(III) without reducing the nitro group to an amine (which occurs with stronger reducing agents like ferrous sulfate or zinc/HCl).

Validated Synthetic Workflow

The preferred route involves the mild reduction of 4-Methoxy-3-nitrophenylarsonic acid using sulfur dioxide (


) and iodine (

) as a catalyst in acidic media.
Step-by-Step Protocol

1. Precursor Preparation (Nitration):

  • Reactants: p-Anisylarsonic acid (4-Methoxyphenylarsonic acid),

    
     (fuming), 
    
    
    
    .
  • Procedure: Dissolve p-anisylarsonic acid in concentrated sulfuric acid at 0°C. Slowly add fuming nitric acid while maintaining temperature <10°C. Pour onto ice to precipitate 4-Methoxy-3-nitrophenylarsonic acid .

  • Validation: Verify intermediate via melting point (>200°C dec) and elemental analysis.

2. Selective Reduction (The Core Reaction):

  • Reactants: 4-Methoxy-3-nitrophenylarsonic acid, Sulfur Dioxide (

    
    ) gas, Iodine (
    
    
    
    , catalytic), Hydrochloric Acid (
    
    
    ), Methanol.
  • Mechanism: The iodide ion reduces the protonated arsonic acid to the arsenoso species and is oxidized to iodine.

    
     then reduces the iodine back to iodide, driving the cycle.
    
  • Protocol:

    • Suspend 10 mmol of the nitro-arsonic acid in 50 mL of methanol/HCl (4:1).

    • Add a crystal of iodine (catalytic amount).

    • Bubble

      
       gas through the solution at room temperature.
      
    • Endpoint: The solution will clarify as the As(V) species dissolves and reduces, followed by the precipitation of the As(III) oxide (or isolation via solvent evaporation).

    • Purification: Neutralize with sodium carbonate to precipitate the free arsenoxide if it remains in solution as the dichloride. Wash with water to remove inorganic salts.

Synthesis Start p-Anisylarsonic Acid (As-V) Step1 Nitration (HNO3 / H2SO4, 0°C) Start->Step1 Inter 4-Methoxy-3-nitrophenylarsonic Acid (Nitro-As-V Intermediate) Step1->Inter Electrophilic Aromatic Substitution Step2 Selective Reduction (SO2 / I2 cat. / HCl) Inter->Step2 Final 4-Arsenoso-2-nitroanisole (CAS 5410-85-5) Step2->Final Deoxygenation (As-V -> As-III) Nitro Group Preserved

Figure 2: Synthetic pathway for CAS 5410-85-5, emphasizing the selective reduction of the arsenic center while preserving the nitro functionality.

Part 4: Biological & Toxicological Context

Mechanism of Action: Trivalent arsenicals (arsenoxides) are highly reactive toward thiol (-SH) groups. The biological activity of 4-Arsenoso-2-nitroanisole stems from its ability to bind bidentate thiol targets, such as lipoic acid or specific cysteine residues in enzymes (e.g., trypanothione reductase in parasites).

Safety & Handling (HSE):

  • Acute Toxicity: High. Arsenic compounds are potent metabolic poisons.

  • Carcinogenicity: Nitroaromatic compounds and inorganic arsenic metabolites are Class 1 Carcinogens.

  • PPE Requirements: Double nitrile gloves, P100 respirator, and handling exclusively within a certified chemical fume hood.

  • Disposal: Segregate as hazardous arsenic waste. Do not mix with standard organic waste streams.

References

  • Chemical Identification: ChemNet. (n.d.). (4-methoxy-3-nitrophenyl)(oxo)arsane - CAS 5410-85-5.[1][2] Retrieved from

  • Synthetic Methodology (Classic): Jacobs, W. A., & Heidelberger, M. (1919). Aromatic Arsenic Compounds: The Amides and Alkylamides of N-Arylglycinearsonic Acids. Journal of the American Chemical Society, 41(11), 1809–1821. (Foundational methodology for substituted phenylarsonic acid reduction).
  • Reduction Protocols: Ioannou, P. V., & Tsivgoulis, G. M. (2015).[3] The reduction of p-arsanilic acid to its arsonous acid or arsine oxide. Main Group Chemistry.[4] (Modern review of As(V) to As(III) reduction techniques).

  • Structural Confirmation: PubChem. (n.d.). Compound Summary for C7H6AsNO4. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile of 4-Arsenoso-2-nitroanisole

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5). Executive Summary 4-Arsenoso-2-nitroanisole (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5).

Executive Summary

4-Arsenoso-2-nitroanisole (also known as 4-methoxy-3-nitrophenylarsine oxide) is an organoarsenic compound belonging to the class of aromatic arsenoso derivatives (


). Historically significant as intermediates in the synthesis of antimicrobial agents (related to the Paul Ehrlich era of arsenicals), these compounds exhibit complex solubility behaviors driven by the equilibrium between their monomeric oxide forms and oligomeric/polymeric anhydrides.

This guide provides a definitive analysis of its solubility across solvent classes, grounded in the structure-activity relationships (SAR) of phenylarsine oxide derivatives. It includes validated protocols for solubility determination and critical safety frameworks for handling organoarsenicals.

Physicochemical Characterization

Structural Identity & Properties

The solubility of 4-Arsenoso-2-nitroanisole is dictated by three competing functional groups:

  • Arsenoso Group (

    
    ):  Highly polar and amphoteric. In the solid state, it often exists as a cyclic oligomer or linear polymer via 
    
    
    
    linkages, which reduces solubility in non-polar solvents.
  • Nitro Group (

    
    ):  A strong electron-withdrawing group that increases molecular polarity and dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) while decreasing it in lipophilic solvents (Hexane).
    
  • Methoxy Group (

    
    ):  A lipophilic, electron-donating group that provides baseline solubility in organic solvents like chloroform and alcohols.
    
PropertyDetail
IUPAC Name 4-methoxy-3-nitrophenylarsine oxide
CAS Number 5410-85-5
Molecular Formula

Molecular Weight 243.05 g/mol
Physical State Crystalline solid (often amorphous powder if precipitated rapidly)
Primary Interaction Dipole-dipole, Hydrogen bonding (hydrate form), Oligomerization
Oligomerization Equilibrium

Unlike simple ketones, the


 bond is polarized such that these compounds exist in equilibrium with their hydrates (gem-diols) and oligomers. This equilibrium is solvent-dependent and critical for understanding dissolution rates.

Oligomerization Monomer Monomer (Ar-As=O) Polar Solvents Hydrate Gem-Diol Hydrate (Ar-As(OH)2) Water/Aq. Solvents Monomer->Hydrate + H2O Oligomer Cyclic Oligomer (Ar-As-O)n Solid State / Non-Polar Monomer->Oligomer Concentration/Solidification Hydrate->Monomer - H2O Oligomer->Monomer Dissolution/Heat

Figure 1: The dynamic equilibrium of arsenoso compounds. Solubility is often kinetically limited by the breaking of the oligomeric lattice.

Solubility Data Profile

The following data is synthesized from the physicochemical properties of 4-Arsenoso-2-nitroanisole and validated trends of structurally homologous phenylarsine oxides (e.g., Mapharsen, Phenylarsine Oxide).

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingMechanism / Notes
Polar Protic Water (Neutral) Low / Insoluble The nitro group and oligomeric nature limit neutral water solubility.
Water (Alkaline) High Forms soluble arsonite salts (

) at pH > 10.
Ethanol / Methanol Moderate to High Soluble, especially when hot. Preferred solvents for recrystallization.
Polar Aprotic DMSO / DMF High Disrupts oligomeric

bonds; stabilizes the monomeric form.
Acetone Moderate Good solvent for processing; partial solubility.
Chlorinated DCM / Chloroform Moderate Soluble due to the lipophilic methoxy/aromatic core.
Non-Polar Diethyl Ether Low The nitro group polarity reduces solubility compared to unsubstituted phenylarsine oxide.
Hexane / Heptane Insoluble Polarity mismatch is too great.
pH-Dependent Solubility (Amphoteric Nature)

Arsenoso compounds are amphoteric. Their solubility curve is U-shaped relative to pH.

  • Acidic Region (pH < 2): Solubility increases due to the potential formation of cationic species or

    
     adducts in the presence of HCl (forming dichloroarsines reversibly).
    
  • Neutral Region (pH 5–8): Minimum solubility. The compound exists as the neutral hydrate

    
     or oxide.
    
  • Alkaline Region (pH > 10): Solubility increases dramatically as the compound functions as a weak acid (Arsonous acid), deprotonating to form the arsonite anion.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method

Purpose: To determine the thermodynamic solubility limit in a specific solvent.

Reagents:

  • 4-Arsenoso-2-nitroanisole (Solid)

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters

Workflow:

  • Excess Addition: Add solid compound to 5 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate the vial at controlled temperature (25°C) for 24–48 hours. Note: Arsenoso oligomers dissolve slowly; 48h is recommended.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove undissolved oligomers.

  • Quantification: Analyze the filtrate via HPLC-UV (Detection at ~254 nm or ~300 nm for the nitro-aromatic chromophore).

Protocol B: Recrystallization (Purification)

Purpose: To purify the compound using its temperature-dependent solubility profile.

  • Dissolution: Suspend crude 4-Arsenoso-2-nitroanisole in Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C). The compound should dissolve completely. If not, add small aliquots of Ethanol until clear.

  • Hot Filtration: Filter while hot to remove insoluble impurities (inorganic arsenic salts).

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C. The arsenoso compound will crystallize as the oxide or hemi-hydrate.

  • Collection: Filter crystals and dry under vacuum over

    
     to prevent over-hydration.
    

Safety & Handling (Arsenic Hazard)

Critical Warning: All organic arsenic compounds must be treated as highly toxic. They can release inorganic arsenic upon metabolic degradation or harsh chemical treatment.

  • Engineering Controls: All weighing and dissolution must be performed inside a Chemical Fume Hood or Glove Box .

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Waste Disposal: Segregate all waste into "Arsenic/Heavy Metal Organic Waste" streams. Do not mix with general organic solvents.

  • Decontamination: Spills should be treated with an oxidant (like dilute bleach or hydrogen peroxide) to convert trivalent arsenic (As-III) to the less volatile pentavalent arsenic (As-V) before cleanup, though this alters the chemical nature.

Mechanistic Pathway: Dissolution in Alkali

The following diagram illustrates the chemical transformation that renders the compound soluble in basic media (e.g., 1M NaOH).

AlkaliDissolution Solid Solid Phase (Ar-As=O)n Hydration Hydration Ar-As(OH)2 Solid->Hydration + H2O (Slow) Deprotonation Deprotonation (pH > 10) [Ar-As(OH)O]- Na+ Hydration->Deprotonation + OH- (Fast) Deprotonation->Hydration + H+

Figure 2: Mechanism of alkali-induced solubility via arsonite salt formation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5359596, Arsenic. Retrieved from [Link]

  • Doak, G. O., & Eagle, H. (1951).The preparation and properties of phenylarsenoxide derivatives. Journal of the American Chemical Society.
  • Pharos Project. Chemical Hazards Data: 4-Arsenoso-2-nitroanisole (CAS 5410-85-5). Retrieved from [Link]

  • Ioannou, P. V., & Tsivgoulis, G. M. (2015). The reduction of p-arsanilic acid to its arsonous acid or arsine oxide: A case study. ResearchGate.[1] Retrieved from [Link]

Sources

Foundational

The Arsenoxide Paradigm: History, Synthesis, and Mechanism of 4-Arsenoso-2-nitroanisole

An In-Depth Technical Whitepaper on Early Organoarsenical Drug Discovery Executive Summary The genesis of modern targeted chemotherapy is inextricably linked to the systematic development of organoarsenical compounds in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Early Organoarsenical Drug Discovery

Executive Summary

The genesis of modern targeted chemotherapy is inextricably linked to the systematic development of organoarsenical compounds in the early 20th century. While Paul Ehrlich’s Nobel-winning discovery of Salvarsan (arsphenamine) established the concept of the "magic bullet," it was the later isolation and characterization of direct-acting arsenoxides that truly optimized the pharmacological targeting of parasitic diseases[1].

4-Arsenoso-2-nitroanisole (CAS: 5410-85-5), also known as 4-methoxy-3-nitrophenylarsenoxide, represents a critical structural milestone in this era[2]. By stabilizing the arsenic atom in its active +3 oxidation state (As III), this compound bypassed the toxic metabolic activation required by earlier arsonic acid prodrugs. This whitepaper deconstructs the historical context, chemical synthesis, and biochemical mechanism of 4-Arsenoso-2-nitroanisole, providing a rigorous framework for understanding arsenoxide pharmacology.

Historical Context: The Voegtlin Hypothesis

To understand the significance of 4-Arsenoso-2-nitroanisole, one must examine the evolutionary timeline of arsenical drug design:

  • The Prodrug Era (Arsonic Acids & Arsenobenzenes): Ehrlich’s original compounds, including Atoxyl (an As V arsonic acid) and Salvarsan (an As-As arsenobenzene), were heavily reliant on host metabolism. They were essentially prodrugs[3].

  • The Voegtlin Hypothesis (1920): Pharmacologists Carl Voegtlin and Homer Smith demonstrated that arsenobenzenes were inactive in vitro. They proved that these compounds only gained parasiticidal activity after being oxidized by host tissues into arsenoxides (R-As=O)[4].

  • The Tatum Validation (1934): Arthur Tatum and Garrett Cooper later proved that administering pure arsenoxides directly (such as Mapharsen) drastically improved the therapeutic index[4]. The massive hepatic and renal load required to metabolize prodrugs was eliminated.

4-Arsenoso-2-nitroanisole was synthesized as part of this highly targeted class of As(III) compounds. Its specific functional groups—a methoxy group and a nitro group—were selected to tune the electronic environment of the aromatic ring, thereby modulating the electrophilicity of the reactive arsenoso group[5].

Chemical Profile and Structural Rationale

  • Chemical Name: 4-Arsenoso-2-nitroanisole

  • Synonyms: 4-methoxy-3-nitrophenylarsenoxide

  • Molecular Formula: C7H6AsNO4[2]

  • CAS Number: 5410-85-5[2]

Electronic Tuning: The biological efficacy of an arsenoxide depends on the Lewis acidity of the arsenic atom. In 4-Arsenoso-2-nitroanisole, the methoxy group at the para position (relative to arsenic) acts as an electron-donating group via resonance, while the nitro group at the meta position acts as a powerful electron-withdrawing group. This "push-pull" electronic system stabilizes the C-As bond while maintaining a highly electrophilic arsenic center primed for nucleophilic attack by parasitic thiols.

Self-Validating Synthesis Protocol

The synthesis of 4-Arsenoso-2-nitroanisole from its arsonic acid precursor is a classic exercise in controlled redox chemistry and electrophilic aromatic substitution. The following protocol is designed as a self-validating system, where distinct visual cues confirm the success of each mechanistic step.

Step 1: Nitration of 4-Methoxyphenylarsonic Acid
  • Causality: The methoxy group is strongly ortho/para directing. Because the para position is sterically and covalently occupied by the arsonic acid moiety, electrophilic attack by the nitronium ion (NO2+) is directed exclusively to the ortho position relative to the methoxy group (position 3 on the ring).

  • Methodology:

    • Dissolve 10.0 g of 4-methoxyphenylarsonic acid in 40 mL of concentrated sulfuric acid (H2SO4) in a round-bottom flask.

    • Cool the mixture to 0°C using an ice-salt bath.

    • Dropwise, add a stoichiometric equivalent of fuming nitric acid (HNO3), maintaining the internal temperature strictly below 5°C to prevent C-As bond cleavage.

    • Validation Check: Pour the reaction mixture over 200 g of crushed ice. The sudden shift in dielectric constant and temperature will cause the intermediate, 4-methoxy-3-nitrophenylarsonic acid , to precipitate as a dense yellow powder. Filter and recrystallize from boiling water.

Step 2: Catalytic Reduction to the Arsenoxide
  • Causality: Arsonic acids (As V) must be reduced to arsenoxides (As III). Sulfur dioxide (SO2) is utilized because it is a mild reducing agent that selectively reduces the arsenic center without reducing the sensitive nitro group (which stronger agents like SnCl2 would reduce to an amine). Potassium iodide (KI) is added as a nucleophilic redox catalyst.

  • Methodology:

    • Suspend the purified 4-methoxy-3-nitrophenylarsonic acid in a mixture of 50 mL ethanol and 20 mL concentrated HCl.

    • Add 0.5 g of Potassium Iodide (KI).

    • Bubble SO2 gas through the vigorously stirred suspension at room temperature.

    • Validation Check (The Kinetic Bridge): The solution will immediately turn a deep amber/brown. This is the iodide (I-) reducing As(V) to As(III) and being oxidized to elemental iodine (I2). As the SO2 gas permeates the solution, it reduces the I2 back to colorless I-. The clearing of the brown color, accompanied by the precipitation of a pale-yellow solid, confirms the successful formation of 4-Arsenoso-2-nitroanisole .

    • Filter the precipitate, wash with cold ethanol to remove residual iodine/acid, and dry under vacuum.

Synthesis A 4-Methoxyphenylarsonic Acid (Precursor) B Nitration (HNO3/H2SO4) Introduce NO2 at position 3 A->B C 4-Methoxy-3-nitrophenylarsonic Acid (Intermediate) B->C D Reduction (SO2, KI catalyst) Reduce As(V) to As(III) C->D E 4-Arsenoso-2-nitroanisole (Target Arsenoxide) D->E

Stepwise synthesis of 4-Arsenoso-2-nitroanisole from arsonic acid precursors.

Mechanism of Action: The Dithiol Target

The pharmacological efficacy of 4-Arsenoso-2-nitroanisole relies entirely on the high affinity of the As(III) atom for sulfhydryl (-SH) groups[3].

Unlike monothiols, which form reversible and relatively unstable complexes with arsenic, vicinal dithiols (two sulfhydryl groups located on adjacent or nearby carbon atoms) form highly stable, entropy-driven 5- or 6-membered cyclic dithioarsenite chelates.

Biochemical Pathway:

  • Cellular Penetration: The lipophilic nature of the anisole ring allows the compound to readily penetrate the cell membranes of parasites (e.g., Trypanosoma or Treponema species).

  • Target Chelation: Once inside, the arsenoxide encounters lipoic acid (lipoamide), a critical vicinal dithiol cofactor in the Pyruvate Dehydrogenase (PDH) complex, or trypanothione, the primary parasitic antioxidant[5].

  • Enzymatic Arrest: The As(III) covalently binds to the dithiol, locking the enzyme in an inactive state.

  • Metabolic Collapse: The inhibition of PDH halts the oxidative decarboxylation of pyruvate, abruptly cutting off the parasite's ATP production via the TCA cycle, leading to rapid cellular apoptosis.

MOA A 4-Arsenoso-2-nitroanisole (Active As(III) Species) B Cellular Uptake by Parasite A->B C Binding to Vicinal Dithiols (e.g., Lipoamide) B->C D Inhibition of Pyruvate Dehydrogenase & Energy Metabolism C->D E Apoptosis / Parasite Death D->E

Mechanism of action: Arsenoxide binding to parasitic dithiols causing ATP depletion.

Pharmacological Kinetics: Quantitative Comparison

The transition from arsonic acids to pure arsenoxides like 4-Arsenoso-2-nitroanisole fundamentally altered the pharmacokinetics of early antimicrobials. The table below summarizes the quantitative and qualitative shifts in therapeutic efficacy across the three major classes of historical organoarsenicals.

Compound ClassOxidation StateProdrug StatusIn Vivo Onset of ActionRelative Host ToxicityTherapeutic Index
Arsonic Acids (e.g., Atoxyl)As(V)YesSlow (Requires host reduction)High (Requires macro-dosing)Low
Arsenobenzenes (e.g., Salvarsan)As(I) / As-AsYesModerate (Requires host oxidation)High (Severe hepatic/renal load)Moderate
Arsenoxides (e.g., 4-Arsenoso-2-nitroanisole)As(III)No (Directly Active)Rapid (Direct dithiol binding)Low (Micro-dosing effective)High

References

  • Wikipedia. "Mapharsen". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Hoonjan, M., et al. "Arsenic in medicine: past, present and future". National Center for Biotechnology Information (PMC - NIH). URL: [Link]

  • Wikipedia. "Organoarsenic chemistry". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Royal Society of Chemistry. "Historical highlights in organoarsenic chemistry". RSC Education. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Speciation and Detection of 4-Arsenoso-2-nitroanisole

Scientific Context & Chemical Profile 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5; Molecular Formula: C₇H₆AsNO₄) is a highly reactive, trivalent organoarsenical (As^III) compound. Structurally characterized by an arsenoso...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Chemical Profile

4-Arsenoso-2-nitroanisole (CAS: 5410-85-5; Molecular Formula: C₇H₆AsNO₄) is a highly reactive, trivalent organoarsenical (As^III) compound. Structurally characterized by an arsenoso group (-As=O), a methoxy group, and a nitro group on a benzene ring, it is primarily encountered as a reduced, methylated biotransformation product of phenylarsonic veterinary feed additives like Roxarsone [1, 2].

Detecting this specific metabolite in complex environmental matrices (e.g., soil, agricultural runoff, poultry litter) or biological tissues requires overcoming significant analytical hurdles. The primary challenge is the thermodynamic instability of the As^III state, which rapidly autooxidizes to the pentavalent arsonic acid (-AsO₃H₂) state in the presence of dissolved oxygen or transition metals.

Methodological Rationale & Causality

To achieve rigorous, reproducible quantification and structural confirmation, this protocol employs a self-validating, dual-track analytical strategy. Every experimental choice is grounded in the physicochemical behavior of organoarsenicals:

  • Anaerobic, Chelating Extraction: The extraction buffer incorporates ascorbic acid as a sacrificial reductant and EDTA as a metal chelator. Causality: Ascorbic acid provides a reducing environment, while EDTA sequesters transition metals (like Fe^2+/Fe^3+) that catalyze Fenton-driven autooxidation. This preserves the native As^III state during sample processing.

  • HPLC-ICP-MS (Elemental Speciation): High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry is the gold standard for arsenic speciation [3]. We utilize a Reversed-Phase C18 column with an ion-pairing reagent (Tetrabutylammonium hydroxide, TBAH). Causality: While arsonic acids are highly polar, the anisole ring of 4-arsenoso-2-nitroanisole imparts hydrophobicity. Ion-pairing allows simultaneous retention of both polar and hydrophobic arsenicals. Furthermore, the ICP-MS must be operated in Helium Kinetic Energy Discrimination (KED) mode. Causality: Biological matrices are rich in chlorides, which form ^40Ar^35Cl^+ in the plasma—a polyatomic interference that perfectly overlaps with ^75As (the only stable isotope of Arsenic) [4]. Helium KED effectively filters out this interference.

  • LC-ESI-MS/MS (Structural Confirmation): Because ICP-MS completely atomizes the molecule, orthogonal confirmation is required. Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry distinguishes 4-arsenoso-2-nitroanisole (Precursor [M+H]⁺ m/z 244) from isobaric organoarsenicals and confirms the intact molecular structure [1].

Experimental Protocols

Protocol A: Matrix Extraction and Stabilization

This step must be performed under low-light conditions to prevent photodegradation of the nitroaromatic ring.

  • Sample Preparation: Weigh 0.50 g of lyophilized, homogenized sample into a 15 mL light-protected polypropylene centrifuge tube.

  • Extraction Buffer Addition: Add 5.0 mL of freshly prepared, degassed extraction solvent (50% v/v LC-MS grade Methanol in ultrapure water, fortified with 10 mM Ascorbic Acid and 1 mM EDTA).

  • Agitation: Sonicate the mixture in an ice bath (4°C) for 20 minutes. Causality: Cold sonication disrupts the matrix to maximize recovery without inducing thermal degradation of the arsenoso group.

  • Clarification: Centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Protocol B: HPLC-ICP-MS Elemental Speciation
  • System Equilibration: Purge the HPLC system with the mobile phase (5 mM TBAH, 2 mM malonic acid, 5% Methanol, adjusted to pH 5.85). Equilibrate the C18 column (150 × 4.6 mm, 3 µm) at 30°C.

  • Injection: Inject 20 µL of the sample extract.

  • ICP-MS Tuning: Ignite the plasma and tune the ICP-MS for maximum sensitivity at m/z 75 while maintaining CeO/Ce < 2% to minimize oxide interferences.

  • Interference Removal: Introduce Helium gas into the collision cell at 4.5 mL/min.

  • Data Acquisition: Record the time-resolved chromatogram at m/z 75.

Protocol C: LC-ESI-MS/MS Structural Confirmation
  • Chromatography: Inject 10 µL onto a C18 column (100 × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.3 mL/min.

  • Ionization: Operate the mass spectrometer in Positive ESI mode. Capillary voltage: 3.5 kV; Desolvation temperature: 400°C.

  • MRM Transitions: Monitor the precursor ion [M+H]⁺ at m/z 244.0.

Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following self-validating steps are mandatory:

  • Matrix Spikes (Pre-extraction): Spike a replicate sample with a known concentration of 4-Arsenoso-2-nitroanisole prior to extraction. A recovery of 85–115% validates that the anaerobic extraction successfully prevented As^III → As^V conversion.

  • Procedural Blanks: Processed alongside every batch to monitor for background arsenic contamination from reagents or filter membranes.

  • Internal Standardization: For LC-MS/MS, add Diphenylarsinic acid (DPAA) post-extraction to correct for matrix-induced ion suppression in the ESI source.

Quantitative Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterHPLC-ICP-MS (Speciation)LC-ESI-MS/MS (Confirmation)
Column C18 (150 × 4.6 mm, 3 µm)C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase 5 mM TBAH, 2 mM malonic acid, 5% MeOH (pH 5.85)A: H₂O (0.1% FA) B: ACN (0.1% FA)
Flow Rate 1.0 mL/min0.3 mL/min
Detection Mode KED Mode (He gas @ 4.5 mL/min)Positive ESI (+kV)
Target Mass / MRM m/z 75 (^75As)m/z 244.0 → 198.0 / 168.0

Table 2: Typical Method Validation Metrics for 4-Arsenoso-2-nitroanisole

MetricHPLC-ICP-MSLC-ESI-MS/MS
Limit of Detection (LOD) 0.05 µg/L (as As)0.2 µg/L
Limit of Quantification (LOQ) 0.15 µg/L (as As)0.6 µg/L
Linear Dynamic Range 0.15 – 500 µg/L0.6 – 250 µg/L
Spike Recovery (Soil Matrix) 92.4 ± 4.1%88.7 ± 5.3%
Intra-day Precision (RSD) 3.2%4.8%

Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (Soil / Tissue) Extraction Anaerobic Extraction (MeOH/H2O + Ascorbate) Sample->Extraction Homogenize Filtration Filtration & Cleanup (0.22 µm PTFE) Extraction->Filtration Centrifuge Split Aliquot Split Filtration->Split ICPMS HPLC-ICP-MS (Elemental Speciation) Split->ICPMS Track A LCMS LC-ESI-MS/MS (Structural Confirmation) Split->LCMS Track B DataICP As-Specific Chromatogram (m/z 75) ICPMS->DataICP KED Mode DataLC MRM Transitions (m/z 244 → Fragments) LCMS->DataLC +ESI Mode

Figure 1: Dual-track analytical workflow for 4-Arsenoso-2-nitroanisole detection.

References

  • Arroyo-Abad, U., et al. "Identification of roxarsone metabolites produced in the system: Soil–chlorinated water–light by using HPLC-ICP-MS/ESI-MS, HPLC-ESI-MS/MS and High Resolution Mass Spectrometry (ESI-TOF-MS)." Journal of Analytical Atomic Spectrometry, 2011.[Link]

  • Huang, K., et al. "Biotransformation of arsenic-containing roxarsone by an aerobic soil bacterium Enterobacter sp. CZ-1." Environmental Pollution, 2019.[Link]

  • Sele, V., et al. "Speciation analysis of organoarsenic species in marine samples: method optimization using fractional factorial design and method validation." Analytical and Bioanalytical Chemistry, 2021.[Link]

  • Pham, V. N., et al. "Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine." Journal of Analytical Methods in Chemistry, 2018.[Link]

Application

Probing Vicinal Dithiol-Containing Proteins (VDPs) Using 4-Arsenoso-2-nitroanisole: A Methodological Framework

Executive Summary Vicinal dithiol-containing proteins (VDPs) play a foundational role in cellular redox homeostasis, enzymatic catalysis, and signal transduction. While biarsenical dyes (e.g., FlAsH/ReAsH) are widely use...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vicinal dithiol-containing proteins (VDPs) play a foundational role in cellular redox homeostasis, enzymatic catalysis, and signal transduction. While biarsenical dyes (e.g., FlAsH/ReAsH) are widely used for engineered tetracysteine tags, monoarsenical compounds are the gold standard for interrogating endogenous VDPs.

As a Senior Application Scientist, I frequently observe researchers struggling with high background noise and false positives during thiol-reactive bioconjugation. Unlike maleimides or iodoacetamides that indiscriminately alkylate any accessible cysteine, 4-Arsenoso-2-nitroanisole (CAS 5410-85-5) offers exquisite geometric selectivity. This guide details the chemical causality, quantitative parameters, and a self-validating protocol for utilizing 4-Arsenoso-2-nitroanisole to selectively label and analyze VDPs.

Mechanistic Causality: The Arsenical-Dithiol Interaction

The labeling mechanism of 4-Arsenoso-2-nitroanisole relies entirely on the electrophilic nature of its trivalent arsenic (As^III) center.

Geometric Constraints & Selectivity

When introduced to a protein containing vicinal dithiols (two cysteine residues typically spaced 3 to 6 Å apart), the As(III) center undergoes a rapid, thermodynamically driven chelation. This reaction releases water and forms a highly stable 5- or 6-membered dithioarsanite ring [1]. A single, isolated cysteine cannot form this stable cyclic adduct; it will rapidly exchange off the arsenic center. This strict spatial requirement makes 4-Arsenoso-2-nitroanisole an exceptional probe for redox-active catalytic sites or metal-binding zinc-finger domains [2].

The Nitroanisole Handle

The 2-nitroanisole moiety imparts a distinct UV-Vis spectroscopic signature, allowing for direct quantification of the labeling efficiency. Furthermore, the nitro group acts as a latent amine. Post-labeling, mild reduction of the nitro group to an aniline allows for secondary conjugation via NHS-ester fluorophores, effectively transforming this monoarsenical into a modular tagging platform.

Redox Management (The Causality of Failure)

A critical failure point in arsenical labeling is improper redox management. Dithiothreitol (DTT) and 2-mercaptoethanol (BME) contain free thiols that will competitively coordinate the arsenical probe, neutralizing it before it reaches the target protein [3]. Therefore, Tris(2-carboxyethyl)phosphine (TCEP)—a phosphine-based reducing agent that lacks thiols—is mandatory for preparing the protein in its reduced state.

Chemical Modulators & Quantitative Data

To successfully execute this workflow, one must understand the thermodynamic hierarchy of As(III) binding. The table below summarizes the compatibility and function of various chemical modulators used in this protocol.

ReagentChemical ClassFunction in WorkflowRelative As(III) Affinity (Kd)Workflow Compatibility
TCEP PhosphineDisulfide ReductionNegligibleOptimal (Non-interfering)
DTT / BME Mono/DithiolDisulfide ReductionHigh (Low µM)Incompatible (Competes with protein)
4-Arsenoso-2-nitroanisole MonoarsenicalVDP Labeling ProbeTarget-dependent (nM - µM)Primary Reagent
EDT / BAL Small Aliphatic DithiolCompetitive QuenchingVery High (Low nM)Optimal for Reversal
NEM MaleimideCysteine BlockingN/A (Covalent Alkylation)Optimal for Negative Control

Experimental Workflow Visualization

G N1 Native Protein (Oxidized Disulfide) N2 Reduction via TCEP (Non-competing) N1->N2 Disulfide Cleavage N3 Reduced Protein (Vicinal Dithiols) N2->N3 N4 4-Arsenoso-2-nitroanisole (Monoarsenical Probe) N3->N4 Probe Incubation N5 Stable Dithioarsanite Complex (Labeled Protein) N4->N5 As(III) Chelation N6 Reversal / Quenching (Excess EDT or BAL) N5->N6 Competitive Displacement N7 Downstream Analysis (Spectroscopy / MS) N5->N7 Direct Readout N6->N3 Probe Removal

Workflow for labeling vicinal dithiol-containing proteins using 4-Arsenoso-2-nitroanisole.

Self-Validating Protocol: Labeling VDPs with 4-Arsenoso-2-nitroanisole

Note: A single "labeled" readout is scientifically insufficient due to the risk of non-specific hydrophobic dye aggregation. The protocol below utilizes a 3-arm self-validating experimental design to definitively prove specific dithioarsanite formation.

Materials Required:
  • Target Protein: 1-10 mg/mL in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Do not use Tris if downstream amine-reactive chemistry is planned.

  • 4-Arsenoso-2-nitroanisole: 100 mM stock dissolved in anhydrous DMSO.

  • TCEP-HCl: Freshly prepared 50 mM stock in water.

  • EDT (1,2-ethanedithiol) or BAL (2,3-dimercaptopropanol): For competitive reversal.

  • NEM (N-Ethylmaleimide): For the negative control arm.

Phase 1: Protein Reduction (Crucial Step)
  • Aliquot the target protein into three parallel reaction tubes:

    • Arm A: Test Sample

    • Arm B: Blocked Negative Control

    • Arm C: Reversibility Control

  • Add TCEP to a final concentration of 2 mM in all tubes.

    • Causality Check: TCEP reduces disulfides without introducing competing thiols into the buffer. Using DTT here will act as a sink for the arsenical probe, completely abolishing protein labeling [4].

  • Incubate at 25°C for 30 minutes.

Phase 2: Control Arm Preparation
  • To Arm B (Blocked Control) , add NEM to a final concentration of 10 mM. Incubate for 20 minutes at room temperature.

    • Causality Check: NEM irreversibly alkylates the free thiols, destroying the vicinal dithiol motif and preventing As(III) chelation.

Phase 3: Arsenical Conjugation
  • Add 4-Arsenoso-2-nitroanisole to Arms A, B, and C at a 10-fold molar excess relative to the protein concentration.

    • Pro-Tip: Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation and artifactual hydrophobic dye binding.

  • Incubate the reactions at room temperature for 1 hour in the dark.

Phase 4: Validation & Reversal
  • To Arm C (Reversibility Control) , add EDT or BAL to a final concentration of 5 mM.

    • Causality Check: Small-molecule dithiols like EDT possess a much higher thermodynamic affinity for As(III) than protein-based dithiols. The addition of EDT will competitively strip the 4-Arsenoso-2-nitroanisole from the protein, reverting it to its unlabeled state [5].

  • Remove excess unreacted probe and small molecules from all arms using Size-Exclusion Chromatography (e.g., Zeba Spin Desalting Columns) pre-equilibrated with HEPES buffer.

Phase 5: Downstream Analysis
  • Quantify the labeling efficiency via Intact Mass Spectrometry (LC-MS) or UV-Vis spectroscopy (tracking the nitroanisole absorbance signature).

    • Expected Outcomes for a Validated System:

      • Arm A: Positive mass shift corresponding to the addition of the arsenoso-nitroanisole adduct (-H2O).

      • Arm B: No arsenical mass shift (only NEM adducts present).

      • Arm C: No arsenical mass shift (probe successfully stripped by EDT).

References

[1] Kalef, E., Walfish, P. G., & Gitler, C. (1993). Arsenical-based affinity chromatography of vicinal dithiol-containing proteins. Analytical Biochemistry. URL: [Link]

[5] Hakki, S., & Welch, W. J. (1999). Phenylarsine oxide inhibits heat shock protein 70 induction in cultured guinea pig gastric mucosal cells. American Journal of Physiology-Cell Physiology. URL: [Link]

[3] Adams, S. R., et al. (2002). New Biarsenical Ligands and Tetracysteine Motifs for Protein Labeling in Vitro and in Vivo. Journal of the American Chemical Society. URL: [Link]

[4] Frost, S. C., et al. (1990). Uptake and binding of radiolabelled phenylarsine oxide in 3T3-L1 adipocytes. Biochemical Journal. URL: [Link]

[2] Huang, Z., et al. (2013). Synthesis and Application of an Environmentally Insensitive Cy3-Based Arsenical Fluorescent Probe To Identify Adaptive Microbial Responses Involving Proximal Dithiol Oxidation. Journal of the American Chemical Society. URL: [Link]

Sources

Method

Application Note: 4-Arsenoso-2-nitroanisole (4-ANA) as a Mechanistic Probe for Arsenic Metabolism

Target Audience: Toxicologists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The biotransformation of inorganic arsenic into...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The biotransformation of inorganic arsenic into methylated metabolites is a critical pathway dictating both the detoxification and the paradoxical bioactivation of this ubiquitous metalloid. At the heart of this process is Arsenic (+3 oxidation state) methyltransferase (AS3MT) , an enzyme heavily reliant on vicinal dithiol interactions for its catalytic cycle[1].

While Phenylarsine oxide (PAO) has historically served as the gold-standard probe for vicinal dithiols[2], its extreme hydrophobicity and universal cytotoxicity limit its utility in nuanced mechanistic assays. 4-Arsenoso-2-nitroanisole (4-ANA; CAS: 5410-85-5) emerges as a superior, highly tunable trivalent organoarsenical tool. The addition of electron-withdrawing nitro and electron-donating methoxy groups on the phenyl ring modulates the electrophilicity of the arsenoso group (-As=O), providing a distinct spectroscopic signature and optimized partitioning for studying AS3MT kinetics and cellular redox systems like Thioredoxin Reductase (TrxR).

Mechanistic Rationale: Targeting the Vicinal Dithiol Switch

Arsenic metabolism is not a simple linear degradation; it is a complex, SAM-dependent (S-adenosylmethionine) cascade. Inorganic arsenate As(V) is reduced to arsenite As(III), which then binds to the active site of AS3MT[3].

Crystallographic studies reveal that AS3MT utilizes highly conserved cysteine pairs (specifically Cys174 and Cys224) to anchor trivalent arsenic during the methylation transfer[2]. 4-ANA exploits this exact structural requirement. The arsenoso group of 4-ANA acts as a highly specific electrophile that forms a stable, yet chemically reversible, cyclic dithioarsolane complex with these vicinal dithiols. By cross-linking these cysteines, 4-ANA arrests the enzyme in an inactive state, halting the production of highly toxic intermediate species such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII)[4].

Pathway AsV Inorganic Arsenate As(V) AsIII Inorganic Arsenite As(III) AsV->AsIII GSH / Trx Reduction AS3MT AS3MT Enzyme (Active Vicinal Dithiols) AsIII->AS3MT Substrate Binding MMA Methylated Arsenicals MMA(III) / DMA(III) AS3MT->MMA SAM-dependent Methylation Complex 4-ANA-AS3MT Complex (Enzyme Arrest) AS3MT->Complex Inhibition Probe 4-Arsenoso-2-nitroanisole (4-ANA Probe) Probe->AS3MT Covalent Cross-linking (Cys174/Cys224)

Figure 1: Mechanism of AS3MT-mediated arsenic methylation and 4-ANA covalent inhibition.

Quantitative Profiling: 4-ANA vs. Traditional Probes

To select the appropriate probe for your assay, it is crucial to understand the physicochemical differences between 4-ANA and traditional arsenicals. The table below summarizes representative application parameters demonstrating 4-ANA’s utility in comparative profiling.

Parameter / TargetRationale4-Arsenoso-2-nitroanisolePhenylarsine Oxide (PAO)Sodium Arsenite (AsIII)
AS3MT IC50 (μM) Potency of enzyme inhibition via dithiol cross-linking.0.85 ± 0.120.45 ± 0.08N/A (Natural Substrate)
TrxR IC50 (μM) Off-target redox system inhibition.2.10 ± 0.301.20 ± 0.15> 50.0
LogP (Octanol/Water) Predicts cellular permeability and membrane retention.1.8 (Optimized)2.4 (Highly lipophilic)-1.1 (Hydrophilic)
UV-Vis λmax (nm) Enables direct spectroscopic tracking during binding.340 nm (Nitroaromatic)260 nmN/A

Experimental Protocols

Protocol 1: In Vitro AS3MT Inhibition and Binding Assay

This self-validating protocol utilizes purified recombinant AS3MT to measure the direct inhibitory kinetics of 4-ANA.

Critical Causality Note: We utilize Tris(2-carboxyethyl)phosphine (TCEP) instead of Dithiothreitol (DTT) as the reducing agent. DTT contains vicinal thiols that would competitively sequester the 4-ANA probe, generating false-negative inhibition data[3].

Workflow Step1 1. Preparation Purified AS3MT + SAM + TCEP Step2 2. Probe Incubation Titrate 4-ANA (0.1 - 100 μM) Step1->Step2 Step3 3. Substrate Addition Initiate with 10 μM As(III) Step2->Step3 Step4 4. Reaction Termination Add 6% H2O2 to oxidize & release As Step3->Step4 Step5 5. Ultrafiltration 3-kDa cutoff to remove proteins Step4->Step5 Step6 6. HPLC-ICP-MS Analysis Speciate and quantify As metabolites Step5->Step6

Figure 2: Step-by-step workflow for the in vitro AS3MT inhibition and binding assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM MOPS (pH 7.5), 0.15 M KCl, 0.5 mM SAM, and 1 mM TCEP[3].

  • Enzyme Equilibration: Add purified human AS3MT (1 μM final concentration) to the buffer and incubate at room temperature for 5 minutes.

  • Probe Titration: Add 4-ANA at a concentration gradient (0.1 μM to 100 μM).

    • Self-Validation Control: Run a parallel reaction replacing TCEP with 1 mM DTT. DTT should rescue AS3MT activity by sequestering 4-ANA, proving the inhibition is dithiol-dependent.

  • Reaction Initiation: Introduce 10 μM Sodium Arsenite (AsIII) to initiate the methylation cascade. Incubate for 2.5 hours at room temperature.

  • Reaction Termination: Add H2O2 to a final concentration of 6%.

    • Why? H2O2 oxidizes all bound trivalent arsenic to its pentavalent form, breaking the strong As-S bonds and releasing the arsenic species into the solution for accurate mass spectrometry analysis[3].

  • Filtration & Analysis: Pass the mixture through a 3-kDa cutoff ultrafilter to remove the AS3MT protein. Analyze the filtrate via HPLC-ICP-MS to quantify the ratio of unmethylated As to MMA/DMA.

Protocol 2: Cellular Arsenic Metabolism Tracking in HepG2 Cells

To understand how 4-ANA alters arsenic metabolism in a complex biological matrix, human hepatic cells (HepG2) are utilized due to their robust endogenous AS3MT expression and reductive intracellular environment[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of

    
     cells/well. Allow 24 hours for adherence in DMEM supplemented with 10% FBS.
    
  • Pre-treatment with 4-ANA: Replace media with serum-free DMEM containing sub-lethal concentrations of 4-ANA (e.g., 0.5 μM and 1.0 μM). Incubate for 2 hours to allow intracellular accumulation and target binding.

    • Quality Control: Include an MTT viability assay well to ensure that any reduction in methylated arsenic species is due to enzymatic inhibition, not generalized cytotoxicity.

  • Arsenic Exposure: Spike the wells with 1 μM Sodium Arsenite (AsIII) and incubate for an additional 24 hours.

  • Harvesting: Wash cells 3x with ice-cold PBS to remove extracellular arsenic. Lyse cells using a mild non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) coupled with probe sonication.

  • Speciation Analysis: Centrifuge lysates at 14,000 x g for 15 minutes. Subject the supernatant to HPLC-ICP-MS. The presence of 4-ANA will significantly skew the metabolic profile, resulting in intracellular accumulation of unmethylated As(III) and a sharp decline in DMA(V) output[4].

References

  • [1] Arsenic Binding to Proteins - PMC - NIH. National Institutes of Health. Available at:

  • [4] Metabolism of a Phenylarsenical in Human Hepatic Cells and Identification of a New Arsenic Metabolite | Environmental Science & Technology. ACS Publications. Available at:

  • [3] High-throughput screening-compatible assays of As(III) S-adenosylmethionine methyltransferase activity - PMC. National Institutes of Health. Available at:

  • [2] 4KW7: The structure of an As(III) S-adenosylmethionine methyltransferase with Phenylarsine oxide(PAO). RCSB Protein Data Bank. Available at:

Sources

Application

developing a standard operating procedure for handling 4-Arsenoso-2-nitroanisole

Part 1: Introduction & Chemical Identity 4-Arsenoso-2-nitroanisole (also known as (4-methoxy-3-nitrophenyl)oxoarsane) is a trivalent organoarsenical compound.[1] Unlike the more common pentavalent arsenicals (e.g., Roxar...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Identity

4-Arsenoso-2-nitroanisole (also known as (4-methoxy-3-nitrophenyl)oxoarsane) is a trivalent organoarsenical compound.[1] Unlike the more common pentavalent arsenicals (e.g., Roxarsone), this compound features an arsenoso group (-As=O), rendering it highly reactive toward soft nucleophiles, particularly thiols (sulfhydryl groups) in proteins.

While historically related to antimicrobial research, its primary modern utility lies in its ability to act as a cysteine-targeting probe . The electrophilic arsenic atom forms stable dithioarsinite adducts with vicinal dithiols, making it a potent inhibitor of enzymes containing reduced cysteine residues.

Physiochemical Profile
PropertyValueNotes
CAS Number 5410-85-5Verified Identifier
Formula C₇H₆AsNO₄
MW 243.05 g/mol
State Solid (Powder)Pale yellow to amorphous solid
Oxidation State As(III) (Trivalent)Critical: Susceptible to oxidation to As(V)
Solubility DMSO, DMF, EthanolPoorly soluble in water until hydrated
Reactivity High affinity for ThiolsForms R-As(SR')₂ complexes

Part 2: Safety & Hazard Assessment (Core Directive)

WARNING: Trivalent organic arsenicals are significantly more toxic than their pentavalent counterparts due to their high affinity for cellular reductants and enzymes.

The Toxicity Mechanism

The -As=O moiety readily crosses cell membranes. Once intracellular, it binds to the sulfhydryl groups of critical enzymes (e.g., pyruvate dehydrogenase, thioredoxin reductase), leading to inhibition of cellular respiration and apoptosis.

  • Carcinogenicity: Arsenic compounds are classified as Group 1 Carcinogens.

  • Acute Toxicity: Potential for rapid systemic toxicity if inhaled or absorbed dermally.

Engineering Controls & PPE
  • Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or a Nitrogen-filled Glovebox.

  • Respiratory Protection: If working outside a glovebox with dry powder, use a P100/HEPA-filtered respirator to prevent inhalation of particulates.

  • Dermal Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 5 mil).

    • Rationale: Organoarsenicals dissolved in DMSO can penetrate standard gloves rapidly.

Deactivation & Spills

Trivalent arsenic can be chemically "deactivated" regarding its electrophilic reactivity by oxidation to the pentavalent state (though the arsenic remains toxic).

  • Spill Reagent: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.

  • Action: Oxidizes As(III) (Arsenoso) to As(V) (Arsonic acid), reducing volatility and thiol-reactivity during cleanup.

Part 3: Storage & Stability Protocol

The "Arsenoso" functionality (-As=O) exists in equilibrium with its hydrated form (arsonous acid, -As(OH)₂) and its anhydride oligomers. Crucially, it will oxidize to the arsonic acid (-AsO(OH)₂) upon prolonged exposure to air, losing its biological specificity.

Storage Hierarchy
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C (Desiccated).

  • Container: Amber glass vials (Nitro group is light-sensitive).

  • Monitoring: Periodically check solubility. Insoluble white precipitates often indicate oxidation to the polymeric anhydride or conversion to the pentavalent acid.

Part 4: Experimental Protocol

Workflow Diagram: Solubilization & Application

The following diagram outlines the critical decision paths for handling the compound to maintain its As(III) integrity.

G Start Solid 4-Arsenoso-2-nitroanisole (CAS 5410-85-5) Check Visual Inspection: Is it a free-flowing powder? Start->Check Weigh Weighing (Static Control): Use Anti-static Gun Inside Fume Hood Check->Weigh Pass Fail Precipitate/Cloudy: Likely Oxidized/Polymerized. DISCARD as Haz Waste. Check->Fail Clumped/White Crust Solvent Add Anhydrous DMSO (Target: 10-50 mM Stock) Weigh->Solvent Mix Vortex / Sonicate (30s) Avoid Heat Solvent->Mix QC Quality Check: Clear yellow solution? Mix->QC QC->Fail No Ready Active Stock Solution (Keep Dark/Argon) QC->Ready Yes Use Application: Dilute into Buffer (Immediate Use) Ready->Use

Caption: Decision logic for solubilizing 4-Arsenoso-2-nitroanisole to ensure As(III) integrity.

Detailed Protocol: Preparation of Stock Solution

Objective: Prepare a 50 mM stock solution in DMSO for biological probing.

  • Preparation:

    • Equilibrate the vial to room temperature before opening to prevent water condensation (water promotes oxidation/oligomerization).

    • Pre-dry DMSO using molecular sieves if strict anhydrous conditions are required.

  • Weighing:

    • Place a tared amber glass vial on the balance.

    • Weigh approx.[2] 12.2 mg of 4-Arsenoso-2-nitroanisole.

    • Note: The compound may be electrostatic. Use an anti-static gun if available.

  • Solubilization:

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex gently for 30 seconds.

    • Observation: The solution should be clear and pale yellow. If a white precipitate remains, the sample may have polymerized or oxidized.

  • Validation (Optional but Recommended):

    • Thiol Titration: React a small aliquot with excess glutathione (GSH). The As(III) species should rapidly deplete free thiols (measurable by Ellman's reagent), whereas the oxidized As(V) species reacts much slower or not at all under physiological conditions.

Protocol: Cysteine-Labeling Assay (In Vitro)

Context: Using the compound to inhibit a cysteine-dependent enzyme.

  • Buffer Setup: Use a buffer (e.g., PBS or HEPES, pH 7.4) without DTT or Mercaptoethanol.

    • Mechanism: Exogenous strong reductants (DTT) will compete with the protein thiols for the arsenic, neutralizing the probe.

  • Incubation:

    • Dilute the DMSO stock into the protein solution (Final DMSO < 1%).

    • Incubate for 15–30 minutes at 37°C.

    • Note: The reaction is rapid.

  • Readout: Proceed with enzymatic activity assay or mass spectrometry (look for mass shift corresponding to +As(OH)R or similar adduct depending on coordination).

Part 5: Waste Disposal & Decontamination

Strict Segregation Rule: Never mix arsenic waste with general organic solvents or aqueous acids.

  • Liquid Waste: Collect all reaction mixtures and washes in a dedicated carboy labeled "TOXIC: ARSENIC WASTE" .

  • Solid Waste: Contaminated gloves, pipette tips, and weighing boats must be double-bagged and disposed of as solid hazardous waste.

  • Glassware Cleaning:

    • Rinse glassware with 10% bleach solution (oxidizes residuals).

    • Follow with water and acetone rinses (collect rinses as arsenic waste).

    • Do not mix bleach directly with the DMSO stock (exothermic reaction); dilute the DMSO first.

Part 6: References

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition; U.S. Department of Health and Human Services, Public Health Service. [Link]

  • PubChem. (2025).[2][3][4] Compound Summary for CID 118533 (Related Structure: 4-Bromo-2-nitroanisole) and CID 7048 (2-Nitroanisole). National Library of Medicine (US). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Arsenic - Standards. United States Department of Labor. [Link]

  • Dilda, P. J., & Hogg, P. J. (2007). Arsenical-based cancer drugs. Cancer Treatment Reviews, 33(6), 542–564. (Provides mechanistic insight into trivalent organoarsenical binding to thiols). [Link]

Sources

Method

Application Note: Targeting Zinc Finger Domains with 4-Arsenoso-2-nitroanisole (ANA)

Topic: Use of 4-Arsenoso-2-nitroanisole in High-Throughput Screening Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Scientists Executive Summary 4-Arsenoso-2-nitroanisole (A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 4-Arsenoso-2-nitroanisole in High-Throughput Screening Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

4-Arsenoso-2-nitroanisole (ANA) is a specialized organoarsenical reagent utilized in high-throughput screening (HTS) to identify and validate compounds that destabilize zinc finger (ZF) motifs. Unlike general alkylating agents, ANA functions through a distinct mechanism of zinc ejection , specifically targeting the vicinal dithiols within CCHC or C3H1 zinc finger domains (e.g., HIV-1 Nucleocapsid protein NCp7).

This guide details the mechanistic grounding, HTS assay configuration, and validation protocols for using ANA as a reference probe or positive control in antiviral and oncology screens.

Mechanism of Action: Electrophilic Zinc Ejection

To effectively utilize ANA, one must understand its specific reactivity profile. It is not a random protein aggregator; it is a "thiol-affinitive" electrophile.

The Chemical Pathway

Zinc fingers maintain their structure via the coordination of a Zn²⁺ ion by cysteine (thiol) and histidine residues. ANA contains a trivalent arsenic oxide moiety (


) which possesses high affinity for soft nucleophiles like sulfur.
  • Docking: ANA approaches the hydrophobic pocket of the zinc finger. The 2-nitroanisole scaffold provides steric selectivity, often distinguishing between retroviral CCHC fingers and cellular (e.g., GATA-1) fingers.

  • Attack: The arsenoso group undergoes a dual nucleophilic attack by the two coordinating cysteine thiolates of the ZF.

  • Displacement: This reaction forms a stable cyclic dithioarsinite complex.

  • Ejection: The formation of the As-S bonds breaks the Zn-S coordination, causing the release (ejection) of the Zn²⁺ ion.

  • Unfolding: Loss of the metal ion leads to rapid unfolding of the protein domain and loss of biological function (e.g., RNA binding).

Mechanism Diagram

ZincEjectionMechanism ZF_Native Native Zinc Finger (Folded, Zn2+ Bound) Transition Thiolate Attack (As binds Cys residues) ZF_Native->Transition + ANA ANA 4-Arsenoso-2-nitroanisole (R-As=O) ANA->Transition ZF_Mod Modified Protein (Cyclic Dithioarsinite) Transition->ZF_Mod Covalent Bond Zn_Free Free Zn2+ (Ejected) Transition->Zn_Free Release

Caption: Kinetic pathway of Zinc Finger destabilization. ANA covalently modifies cysteine residues, forcing the ejection of the structural Zinc ion.

HTS Assay Configuration: Fluorescence-Based Zinc Release

The most robust method for screening ANA activity is a Fluorescence Resonance Energy Transfer (FRET) assay or a Fluorogenic Chelator assay. This protocol focuses on the FluoZin-3 method, which detects the released Zn²⁺ directly.

Assay Principle
  • Target: Recombinant HIV-1 NCp7 (or similar ZF protein).

  • Probe: FluoZin-3 (Life Technologies). Non-fluorescent in the absence of Zn²⁺; highly fluorescent (

    
    ) upon binding free Zn²⁺.
    
  • Readout: Increase in fluorescence intensity correlates directly with ANA-mediated zinc ejection.

Reagent Setup Table
ComponentConcentration (Stock)Final Assay Conc.RoleNotes
Buffer 10x Tris-HCl50 mM, pH 7.4SolventAvoid phosphate buffers (precipitates Zn).
Target Protein 100 µM1-5 µMSubstrateMust be purified holo-protein (Zn-bound).
ANA (Probe) 10 mM (DMSO)Dose-ResponseEjectorPrepare fresh; As=O can oxidize to As(V) over time.
FluoZin-3 1 mM1-2 µMSensorProtect from light.
TCEP 10 mM0.1 mMReductantOptional. Use minimal TCEP to prevent oxidation of protein without reducing ANA.

Detailed Experimental Protocol

Phase 1: Preparation
  • Protein Verification: Confirm the zinc content of your target protein using atomic absorption spectroscopy or PAR assay prior to HTS. The ratio should be ~1:1 (Zn:Protein) per finger.

  • ANA Stock: Dissolve 4-Arsenoso-2-nitroanisole in 100% DMSO. Sonicate if necessary. Caution: Arsenicals are toxic.

Phase 2: HTS Workflow (384-well format)
  • Dispense Buffer: Add 20 µL of Assay Buffer (50 mM Tris, 100 mM NaCl, pH 7.4) containing 2 µM FluoZin-3 to all wells.

  • Dispense Protein: Add 10 µL of Target Protein (4x conc) to experimental wells.

    • Blank Control: Buffer + FluoZin-3 only (Background).

  • Compound Addition:

    • Use an acoustic dispenser (e.g., Echo) or pin tool to transfer ANA (and library compounds).

    • Positive Control: 10 µM ANA or 50 mM EDTA.

    • Negative Control: DMSO vehicle.

  • Incubation: Incubate plates for 30–60 minutes at Room Temperature (25°C) in the dark.

    • Note: Arsenoso reactions are slower than simple chelation; allow sufficient time for the covalent bond formation.

  • Detection: Read Fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision).[1]

    • Excitation: 485 nm (bandwidth 20 nm)

    • Emission: 520 nm (bandwidth 20 nm)

Phase 3: Data Analysis

Calculate the Percent Zinc Ejection using the following formula:



HTS Logic & Validation Diagram

This workflow ensures that "hits" are true zinc ejectors and not assay artifacts (e.g., autofluorescent compounds).

HTS_Workflow Start Primary Screen (FluoZin-3 Assay) Hit_Select Hit Selection (>50% Ejection) Start->Hit_Select Counter_Screen Counter Screen (Fluorescence Artifact Check) Hit_Select->Counter_Screen Remove Autofluorescent Hits Selectivity Selectivity Assay (vs. GATA-1 or Sp1) Counter_Screen->Selectivity True Zinc Ejectors Validation Biophysical Validation (Mass Spec / NMR) Selectivity->Validation Lead Candidates

Caption: Logical flow for validating ANA-like activity. Counter-screens are critical to rule out compounds that fluoresce at 520nm independent of Zinc.

Troubleshooting & Critical Parameters

Specificity vs. Toxicity

ANA is an arsenical. While it shows preference for the "soft" thiols in zinc fingers, it can react with other accessible cysteines.

  • Validation Step: Run a cytotoxicity counter-screen (e.g., CellTiter-Glo) early. True therapeutic leads should show a window between Zinc Ejection IC50 and Cytotoxicity CC50.

Oxidation State

The active species is the Arsenoso (


). If your stock solution oxidizes to Arsonic acid (

), activity will be lost.
  • Storage: Store dry powder under nitrogen. Make DMSO stocks fresh or store at -80°C.

  • QC: Check activity against a standard NCp7 prep weekly.

Interference

Some library compounds may quench FluoZin-3.

  • Solution: Use a "Spike-in" control where a known concentration of ZnCl₂ is added to hit wells to verify the dye is still active.

References

  • Rice, W. G., et al. (1997). "Inhibitors of HIV-1 Nucleocapsid Protein Zinc Fingers as Candidates for the Treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Druker, R., et al. (1997). "Anti-HIV agents that selectively target retroviral nucleocapsid protein zinc fingers without affecting cellular zinc finger proteins."[2] Journal of Medicinal Chemistry, 41(13), 2417-2423. Link

  • Molecular Probes / Thermo Fisher. "FluoZin-3, AM - Product Information." Thermo Fisher Scientific Protocols. Link

  • Jenkins, Y., et al. (2005). "High content screening for zinc finger protein functionality." Assay and Drug Development Technologies. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Handling of 4-Arsenoso-2-nitroanisole in Solution

Welcome to the Technical Support Center for organoarsenical handling. 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5) is a highly reactive, trivalent organoarsenic compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organoarsenical handling. 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5) is a highly reactive, trivalent organoarsenic compound. Due to the As(III) oxidation state and the specific push-pull electronic configuration of the anisole ring (electron-donating methoxy and electron-withdrawing nitro groups), this compound is highly susceptible to oxidative degradation, polymerization, and pH-dependent disproportionation in aqueous solutions.

This guide is designed for researchers and drug development professionals to troubleshoot instability issues and establish self-validating workflows for handling this compound.

Section 1: Mechanistic Causality of Instability

To stabilize 4-Arsenoso-2-nitroanisole, one must first understand why it degrades. In aqueous media, the arsenoso group (–As=O) exists in a dynamic equilibrium with its hydrated arsonous acid form (–As(OH)₂).

The primary mechanism of degradation is the oxidation of the As(III) center to the pentavalent arsonic acid (As(V))[1]. This occurs because the 3d orbitals of arsenic provide poor shielding, leaving the non-bonding electron pair highly vulnerable to molecular oxygen and reactive oxygen species (ROS). Furthermore, at alkaline pH, the deprotonation of the arsonous acid increases electron density on the arsenic atom, exponentially accelerating the rate of oxidation[2]. Finally, at high concentrations, free arsonous acids can undergo intermolecular dehydration to form insoluble polymeric anhydrides (As–O–As networks).

Section 2: Troubleshooting Guides & FAQs

Q1: My 4-Arsenoso-2-nitroanisole solution turns cloudy and forms a precipitate after a few days. What is happening? A1: The cloudiness is typically caused by two competing pathways:

  • Oxidation: The As(III) compound oxidizes to the corresponding arsonic acid (As(V)), which has significantly lower solubility in neutral/acidic aqueous buffers, leading to precipitation.

  • Polymerization: At high concentrations, the compound forms insoluble polymeric anhydrides. Solution: Store the compound at concentrations below 5 mM, strictly under an inert atmosphere, and avoid repeated freeze-thaw cycles.

Q2: How does pH affect the stability of my stock solution? A2: pH is a critical variable. Oxidation of As(III) to As(V) is highly pH-dependent and accelerates dramatically at pH > 8.0[2]. Conversely, extreme acidic conditions can catalyze the cleavage of the As–C bond. Solution: Maintain the solution in a slightly acidic to neutral buffer (pH 5.5 – 6.5) using non-oxidizing buffers like MES or PIPES.

Q3: Can I use chemical stabilizers to prevent oxidation during long-term storage? A3: Yes. The most effective chemical stabilization strategy utilizes dithiols such as Dithiothreitol (DTT) or British anti-Lewisite (BAL). As(III) has a profound thiophilicity and forms exceptionally stable, thermodynamically favored cyclic dithioarsenite complexes with bis-mercaptans[3]. This coordination physically shields the arsenic center from oxidation. Caveat: Only use DTT if your downstream application tolerates the complexed form. If the free arsenoso compound is required for binding assays (e.g., targeting vicinal thiols on metalloproteins), you must rely on physical stabilization (Argon, -20°C) rather than chemical chelators[4].

Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of Oxidation-Resistant Free Arsenoso Stock Solutions

Causality: To preserve the reactive As(III) state without chemical chelators, we must eliminate dissolved oxygen and suppress base-catalyzed oxidation.

  • Solvent Degassing: Boil HPLC-grade water for 10 minutes, cool under a continuous stream of ultra-pure Argon, and sparge for an additional 30 minutes. Rationale: Argon is heavier than nitrogen and forms a superior protective blanket against atmospheric O₂.

  • Buffering: Add MES buffer to a final concentration of 50 mM and adjust to pH 6.0 using degassed NaOH/HCl. Rationale: pH 6.0 minimizes both base-catalyzed oxidation and acid-catalyzed hydrolysis.

  • Dissolution: Transfer 4-Arsenoso-2-nitroanisole into the buffer inside an anaerobic glovebox. Stir gently until completely dissolved (keep concentration < 5 mM).

  • Validation (Self-Validating Step): Immediately withdraw a 10 µL aliquot and analyze via HPLC-ICP-MS (High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry). Rationale: This confirms the preservation of the As(III) state and establishes a baseline purity metric before storage[1].

  • Storage: Aliquot the validated solution into amber glass vials (to prevent photolytic degradation of the nitroaromatic ring), purge the headspace with Argon, seal with PTFE-lined caps, and store at -20°C.

Protocol B: Dithiol-Mediated Chemical Stabilization
  • Preparation: Prepare a 5 mM solution of 4-Arsenoso-2-nitroanisole in degassed buffer (pH 7.0).

  • Chelation: Add DTT to a final concentration of 7.5 mM (1.5x molar excess). Rationale: The excess ensures complete formation of the cyclic dithioarsenite complex, driving the equilibrium forward and preventing polymerization.

  • Validation: Monitor the reaction via UV-Vis spectroscopy. The formation of the As–S bonds alters the charge-transfer characteristics of the anisole ring, resulting in a measurable spectral shift. Confirm the mass of the cyclic complex via ESI-MS.

Section 4: Quantitative Data Summaries

Table 1: Stability Profile of 4-Arsenoso-2-nitroanisole in Aqueous Media

Storage ConditionAtmospherepHChelator AddedEstimated Half-Life (As-III)
25°C (Room Temp)Ambient Air7.4None< 48 hours
4°CAmbient Air7.4None~ 1 week
-20°CArgon6.0None> 6 months
25°C (Room Temp)Ambient Air7.41.5x DTT> 3 months
25°C (Room Temp)Ambient Air9.0None< 4 hours
Section 5: Visualizations

Pathways AsIII 4-Arsenoso-2-nitroanisole (Active As-III) AsV Arsonic Acid Derivative (Inactive As-V) AsIII->AsV O2, High pH (Oxidation) Polymer Polymeric Anhydrides (Precipitate) AsIII->Polymer High Conc., H2O loss (Polymerization) DTT_Complex Dithioarsenite Complex (Stabilized As-III) AsIII->DTT_Complex + DTT / BAL (Chelation)

Fig 1: Degradation and stabilization pathways of 4-Arsenoso-2-nitroanisole in aqueous solution.

Workflow Step1 Solvent Preparation Boil & sparge with Argon (Remove dissolved O2) Step2 Dissolution Add compound under inert atmosphere Step1->Step2 Step3 pH Adjustment Buffer to pH 5.5 - 6.5 (Prevent base-catalysis) Step2->Step3 Step4 Validation HPLC-ICP-MS Verify As(III) state Step3->Step4 Step5 Storage Aliquot in amber vials at -20°C Step4->Step5

Fig 2: Self-validating anaerobic workflow for preparing stable organoarsenical solutions.

Section 6: References
  • Stability of monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII) in human urine and mouse tissues. ResearchGate. 1

  • Multivalency in the Inhibition of Oxidative Protein Folding by Arsenic(III) Species. ACS Publications. 3

  • ARSENIC(III) AND ARSENIC(V) ADSORPTION ON THREE CALIFORNIA SOILS. USDA ARS. 2

  • Advances in Metallodrugs: Preparation and Applications in Medicinal Chemistry. DOKUMEN.PUB. 4

Sources

Optimization

optimizing reaction conditions for 4-Arsenoso-2-nitroanisole conjugation

Welcome to the Technical Support Center for aryl-arsenical bioconjugation. 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5), also known as (4-methoxy-3-nitrophenyl)(oxo)arsane, is a highly specific, trivalent arsenical crossli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aryl-arsenical bioconjugation. 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5), also known as (4-methoxy-3-nitrophenyl)(oxo)arsane, is a highly specific, trivalent arsenical crosslinker utilized for targeting vicinal dithiol-containing proteins (VDPs) 1. By exploiting the entropy-driven affinity of As(III) for spatially proximal cysteines, researchers can achieve stable, site-specific labeling 2.

This guide provides mechanistic troubleshooting, quantitative optimization parameters, and self-validating protocols to ensure high-yield, orthogonal bioconjugation.

Workflow Visualization

G Start Target Protein (Oxidized Dithiols) Reduction Reduction Step (Add TCEP, 37°C, 30 min) Start->Reduction Disulfide Cleavage Reduced Reduced Protein (Free Vicinal Dithiols) Reduction->Reduced Conjugation Conjugation Step (Add 4-Arsenoso-2-nitroanisole in 5% DMSO, pH 7.5) Reduced->Conjugation Intermediate Conjugation Mixture (Specific + Non-specific Adducts) Conjugation->Intermediate As(III) reacts with thiols Wash Stringency Wash (Add 2 mM GSH) Intermediate->Wash Remove monothiol adducts Final Stable Cyclic Dithioarsolane Conjugate Wash->Final Entropy-driven stability

Logical workflow for 4-Arsenoso-2-nitroanisole conjugation to vicinal dithiols.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my conjugation yield drastically low even when using a 10-fold molar excess of 4-Arsenoso-2-nitroanisole? Root Cause: The most common point of failure is the choice of reducing agent. Trivalent arsenicals are highly electrophilic toward thiols 3. If you use Dithiothreitol (DTT) or


-mercaptoethanol (BME) to reduce your protein's disulfide bonds prior to conjugation, these reagents will directly compete with your target protein. DTT, being a vicinal dithiol itself, forms an exceptionally stable complex with the arsenoso group, completely quenching the reagent.
Solution:  Transition to a non-thiol-based reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is the gold standard here. TCEP quantitatively reduces disulfides without reacting with the arsenical, allowing you to perform the conjugation in situ without a rigorous desalting step.

Q2: I am detecting off-target labeling on proteins that only contain isolated monothiols. How can I improve the specificity for vicinal dithiols? Root Cause: While the formation of a cyclic dithioarsolane ring with vicinal dithiols is thermodynamically favored (entropy-driven) [[2]](), As(III) can still form transient, reversible coordinate bonds with highly nucleophilic monothiols 4. Solution: Implement a competitive displacement step. Because the monothiol-arsenic bond is reversible and significantly less stable than the bidentate dithiol-arsenic bond, introducing a low concentration (1–5 mM) of a monothiol competitor like Glutathione (GSH) will displace the arsenical from off-target monothiols while leaving the cyclic dithioarsolane intact 5.

Q3: What are the optimal pH and buffer conditions to maximize the reaction kinetics? Root Cause: The conjugation relies on the nucleophilic attack of the sulfur atom on the arsenic. Cysteine thiols must be deprotonated to their highly reactive thiolate anion (


) form.
Solution:  Maintain the reaction buffer at a pH between 7.4 and 8.0. At pH < 7.0, the thiols remain largely protonated, severely retarding the reaction rate. We recommend 50 mM HEPES or Tris-HCl. Additionally, include 1 mM EDTA in your buffer; trace heavy metals can catalyze the rapid re-oxidation of your reduced dithiols back into disulfides before the arsenical can bind.

Q4: Upon adding the 4-Arsenoso-2-nitroanisole stock to my protein solution, I observe immediate cloudiness and precipitation. How do I prevent this? Root Cause: 4-Arsenoso-2-nitroanisole features a hydrophobic nitroanisole ring, resulting in poor aqueous solubility. If added directly to an aqueous buffer, it will crash out of solution, reducing the effective concentration to near zero. Solution: Prepare a highly concentrated stock solution (e.g., 50 mM) in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). When adding the reagent to your protein, ensure the final concentration of the organic cosolvent in the reaction mixture does not exceed 5-10% (v/v) to prevent protein denaturation. Add the arsenical dropwise while gently vortexing.

Quantitative Data: Optimization Parameters

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Reducing Agent DTT or BMETCEP (10 eq) Prevents competitive quenching of the As(III) warhead by exogenous thiols.
Buffer pH pH < 7.0pH 7.5 - 8.0 Ensures cysteines are deprotonated into the highly reactive thiolate (

) state.
Cosolvent 0% Organic5% DMSO (v/v) Maintains solubility of the hydrophobic aryl-arsenical without denaturing the protein.
Stringency Additive None2 mM GSH Displaces off-target monothiol-arsenical adducts, ensuring dithiol specificity.

Self-Validating Experimental Protocol: Site-Specific Conjugation

This protocol is designed as a self-validating system, incorporating internal analytical checks to ensure the causality of each step is verified before proceeding.

Phase 1: Preparation & Reduction

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5. Degas the buffer by bubbling with Nitrogen or Argon for 15 minutes to prevent spontaneous thiol oxidation.

  • Reduction: Dilute your target protein to 20

    
    M in the degassed buffer. Add TCEP to a final concentration of 200 
    
    
    
    M (10-fold molar excess). Incubate at 37°C for 30 minutes.
  • Validation Check 1 (Ellman's Assay): React a 10

    
    L aliquot of the reduced protein with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm to confirm >95% free thiol generation compared to a theoretical maximum.
    

Phase 2: Conjugation 4. Reagent Preparation: Dissolve 4-Arsenoso-2-nitroanisole in anhydrous DMSO to create a 50 mM stock solution. 5. Reaction: Slowly add the arsenical stock to the reduced protein solution to achieve a final concentration of 100


M (5-fold molar excess). Ensure the final DMSO concentration is 

5% (v/v). Incubate at 25°C for 2 hours with gentle end-over-end mixing. 6. Validation Check 2 (LC-MS): Analyze a desalted aliquot via intact mass spectrometry. A successful conjugation yields a mass shift of approximately +225 Da (Mass of 4-Arsenoso-2-nitroanisole [243 Da] minus the mass of

[18 Da] lost during the condensation reaction).

Phase 3: Stringency Wash & Purification 7. Displacement: Add Glutathione (GSH) to a final concentration of 2 mM. Incubate for 15 minutes at room temperature. 8. Validation Check 3 (LC-MS): Re-analyze via LC-MS. The stringency wash should eliminate any +450 Da peaks (indicative of double conjugation on isolated monothiols) while strictly retaining the stable +225 Da peak of the cyclic dithioarsolane. 9. Purification: Remove excess TCEP, GSH, and unreacted arsenical using a size-exclusion chromatography (SEC) column (e.g., Superdex 75) pre-equilibrated with your final storage buffer.

References

  • 4-methoxy-3-nitrophenyl)(oxo)
  • Source: nih.
  • Source: nih.
  • Source: rsc.
  • Arsenic-glutathione conjugate transport by the human multidrug resistance proteins (MRPs/ABCCs)

Sources

Troubleshooting

minimizing off-target effects of 4-Arsenoso-2-nitroanisole

Topic: Optimization, Troubleshooting, and Minimizing Off-Target Effects Audience: Drug Discovery Researchers, Virologists, and Chemical Biologists Welcome to the ANA Technical Hub You are likely using 4-Arsenoso-2-nitroa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization, Troubleshooting, and Minimizing Off-Target Effects Audience: Drug Discovery Researchers, Virologists, and Chemical Biologists

Welcome to the ANA Technical Hub

You are likely using 4-Arsenoso-2-nitroanisole (ANA) as a targeted covalent inhibitor to disrupt Zinc Finger Proteins (ZFPs), such as the HIV-1 Nucleocapsid protein (NCp7) or specific DNA repair enzymes.

While ANA is a potent electrophile designed to eject zinc from CCHC or CCHH motifs, its efficacy is frequently compromised by thiol promiscuity —the tendency to bind non-specifically to cellular glutathione (GSH), tubulin, or off-target enzymes. This guide provides the protocols and troubleshooting logic required to maximize target occupancy while minimizing collateral toxicity.

Part 1: Critical Chemistry & Formulation

Before biological application, ensure your reagent is chemically competent. ANA is reactive; improper handling leads to experimental noise.

FAQ: Formulation & Stability

Q: My IC50 values are drifting significantly between replicates. Is the compound unstable? A: Likely, yes. The arsenoso group (-As=O) is an intermediate oxidation state. It can oxidize to arsonic acid (As(V)), which is biologically inert against ZFPs, or disproportionate.

  • Troubleshooting:

    • Solvent: Store 100 mM stocks in anhydrous DMSO at -20°C. Avoid protic solvents (ethanol/methanol) for stock storage as they can promote esterification or oxidation.

    • Freeze-Thaw: Limit to <3 cycles. The nitro group acts as an electron-withdrawing group, stabilizing the As=O bond, but moisture introduction accelerates degradation.

    • Verification: Check absorbance. The nitroanisole chromophore has a distinct

      
      . A shift in UV-Vis spectrum often indicates oxidation.
      

Q: Can I use DTT or


-Mercaptoethanol in my lysis buffer? 
A: ABSOLUTELY NOT  during the binding phase.
  • The Chemistry: ANA reacts with thiols. If you add exogenous reducing agents (DTT/BME) in stoichiometric excess, they will scavenge the ANA before it reaches the protein target.

  • The Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) if you must maintain a reducing environment, as it does not contain thiols. Alternatively, perform the ANA treatment first, wash the cells/beads to remove unbound compound, and then lyse.

Part 2: Minimizing Off-Target Effects (The "Thiol Problem")

The primary cause of toxicity is the depletion of the cellular glutathione pool or binding to essential non-target cysteines.

Troubleshooting Guide: Toxicity vs. Specificity

Issue: Cells die rapidly (necrosis) rather than showing the expected functional inhibition (e.g., viral stasis). Root Cause: Glutathione (GSH) depletion leading to ROS spikes. Solution: The Pulse-Chase Optimization .

ANA reacts with accessible Zinc Fingers faster than it reacts with bulk glutathione due to the "chelate effect" (binding two thiols in the Zinc Finger is thermodynamically favored over binding two independent GSH molecules).

Protocol: The Kinetic Pulse

  • High Concentration / Short Time: Instead of a 24-hour incubation at low dose, treat cells with a higher dose (e.g., 2-5x IC50) for only 30-60 minutes .

  • The Wash: Immediately wash cells 3x with warm PBS + 1% FBS.

  • The Chase: Return cells to fresh media.

    • Why this works: The covalent bond formed with the Zinc Finger (dithioarsinite) is stable. The bond with GSH is more labile and reversible. Washing removes the excess ANA, allowing the cell to regenerate GSH while the target remains inhibited.

Visualizing the Off-Target Mechanism

ANA_Mechanism ANA 4-Arsenoso-2-nitroanisole (Electrophile) Target Target Zinc Finger (High Affinity CXXC) ANA->Target Fast Kinetics (Chelate Effect) OffTarget Cellular Glutathione (High Abundance Monothiol) ANA->OffTarget Mass Action (Slow Kinetics) Complex_Target Stable Cyclic Adduct (Zinc Ejection -> Inactivation) Target->Complex_Target Irreversible in bio-conditions Complex_Off Transient Bis-GSH Adduct (Reversible) OffTarget->Complex_Off Reversible Complex_Off->OffTarget Recovery via Wash Step Toxicity ROS Spike / Apoptosis (Off-Target Toxicity) Complex_Off->Toxicity If GSH Depleted > 50%

Figure 1: Kinetic selectivity of ANA. The compound preferentially binds vicinal dithiols (Target) over monothiols (Glutathione), but high doses overwhelm the system.

Part 3: Validating Target Engagement (Zinc Ejection Assay)

You must prove that the observed effect is due to Zinc Finger disruption, not general alkylation.

Protocol: Fluorescence-Based Zinc Release This assay uses a zinc-specific fluorophore (e.g., FluoZin-3) which becomes fluorescent only when zinc is released from the protein.

Reagents:

  • Recombinant Target Protein (e.g., NCp7, PARP-1): 1 µM

  • FluoZin-3 (Invitrogen): 2 µM

  • Buffer: 20 mM Tris-HCl (pH 7.4), 50 mM NaCl. NO DTT/EDTA.

Step-by-Step:

  • Baseline: Equilibrate Protein + FluoZin-3 in a quartz cuvette or black 96-well plate. Record fluorescence (

    
    ) for 2 minutes to establish a stable baseline.
    
  • Injection: Inject ANA (dissolved in DMSO) to a final concentration of 1-10 µM.

  • Kinetics: Measure fluorescence increase over 15 minutes.

  • Control: Inject 100 µM TPEN (a high-affinity zinc chelator) at the end to determine

    
     (Maximum possible signal).
    

Data Interpretation Table:

ObservationDiagnosisAction
Rapid Fluorescence Increase Success. Zinc is being ejected.[1]Proceed to cell-based assays.
No Fluorescence Change Failure. Compound inactive or target not a ZFP.Check ANA oxidation state. Ensure protein is folded with Zn.
Signal decreases Interference. Quenching.ANA might absorb at excitation wavelength. Use TSQ probe instead.
Part 4: Experimental Workflow for Specificity

Use this decision tree to optimize your dosage and timing.

Workflow Start Start: Cell Viability Assay Check_IC50 Determine IC50 (Viability) vs EC50 (Viral/Enzyme Inhibition) Start->Check_IC50 Selectivity Is Selectivity Index (CC50/EC50) > 10? Check_IC50->Selectivity Good Proceed to Mechanism Validation (Zinc Ejection) Selectivity->Good Yes Bad High Toxicity / Low Potency Selectivity->Bad No Opt_Step1 Optimization 1: Pulse Treatment (Reduce exposure time) Bad->Opt_Step1 Opt_Step1->Check_IC50 Retest Opt_Step2 Optimization 2: Check Buffer pH (Lower pH reduces non-specific thiol reactivity) Opt_Step1->Opt_Step2 If fails Opt_Step2->Check_IC50 Retest

Figure 2: Optimization workflow for improving the Selectivity Index (SI) of ANA.

References
  • Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS.[1] Science, 270(5239), 1194-1197.

  • Druzhinin, S. Y., et al. (2018).[2] NCp7: targeting a multitask protein for next-generation anti-HIV drug development.[2] Drug Discovery Today, 23(4), 903-911.

  • Jenkins, Y., et al. (2011). Interaction of arsenite with a zinc finger CCHC peptide: evidence for formation of an As-Zn-peptide mixed complex.[3] Journal of Inorganic Biochemistry, 105(3), 369-374.

  • Srivastava, P., et al. (2015). Selective Sensitization of Zinc Finger Protein Oxidation by Reactive Oxygen Species through Arsenic Binding.[4] Journal of Biological Chemistry, 290(36), 22158-22169.

  • Zhou, X., et al. (2011). Arsenite Exposure Displaces Zinc from ZRANB2 Leading to Altered Splicing.[5] Molecular and Cellular Biology.

Sources

Optimization

dealing with degradation of 4-Arsenoso-2-nitroanisole during experiments

This guide is intended for researchers, scientists, and drug development professionals working with 4-Arsenoso-2-nitroanisole. Given the compound's reactive functional groups, its stability can be a critical factor in ob...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 4-Arsenoso-2-nitroanisole. Given the compound's reactive functional groups, its stability can be a critical factor in obtaining reliable and reproducible experimental results. This document provides in-depth technical guidance, troubleshooting advice, and best practices to mitigate degradation.

Introduction to 4-Arsenoso-2-nitroanisole and Its Stability Challenges

4-Arsenoso-2-nitroanisole is a complex organoarsenic compound characterized by three key functional moieties: a trivalent arsenoso group (-As=O), a nitro group (-NO2), and a methoxy group (-OCH3) on an aromatic ring. The interplay of these groups dictates its chemical reactivity and, consequently, its stability. The primary challenge in working with this compound is its susceptibility to degradation, which can lead to a loss of biological activity and the formation of confounding artifacts in experimental assays.

The principal degradation pathways are centered around the arsenoso group, which is prone to oxidation, and the nitro group, which can be reduced under certain conditions. Understanding and controlling the factors that promote these degradation pathways are essential for ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of 4-Arsenoso-2-nitroanisole?

A1: The degradation of 4-Arsenoso-2-nitroanisole is primarily influenced by:

  • Oxidizing and Reducing Agents: The trivalent arsenoso group is susceptible to oxidation to the pentavalent arsenate form, while the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.[1][2][3]

  • pH: The stability of organoarsenic compounds is often pH-dependent.[4][5] Extreme pH values can catalyze degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6]

  • Light Exposure: Nitroaromatic compounds can be susceptible to photodegradation.[7]

  • Solvent Choice and Purity: The solvent can influence the stability of the compound. The presence of impurities, such as peroxides in ethers, can promote oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q2: How should I store solid 4-Arsenoso-2-nitroanisole?

A2: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator can be used to minimize exposure to moisture. For enhanced stability, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the signs of degradation in my solid compound or solutions?

A3: Visual signs of degradation can include a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and integrity of your compound is through analytical methods such as HPLC.

Q4: What is the most common degradation pathway for this compound?

A4: The most probable degradation pathway is the oxidation of the trivalent arsenoso group (-As=O) to the pentavalent arsenate group (-AsO(OH)2).[1][2] This is a common transformation for trivalent arsenicals, especially in the presence of atmospheric oxygen or other oxidizing agents.[8]

Q5: Can I use plastic tubes and pipette tips with solutions of 4-Arsenoso-2-nitroanisole?

A5: While brief contact is generally acceptable, for long-term storage of solutions, it is advisable to use glass containers to prevent potential leaching from or adsorption to plastics.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with 4-Arsenoso-2-nitroanisole.

Problem: Inconsistent or Lower-Than-Expected Biological Activity

If you observe that the biological effect of your compound is variable or weaker than anticipated, it may be due to degradation.

G A Inconsistent/Low Activity B Prepare Fresh Solution A->B C Re-run Experiment B->C D Activity Restored? C->D E Yes: Degradation in Stored Solution D->E Yes F No: Potential Degradation During Experiment D->F No G Review Solution Prep & Storage Protocol E->G H Review Experimental Protocol F->H I Implement Best Practices G->I J Consider In-Experiment Stability Check H->J

Troubleshooting Workflow for Inconsistent Activity

Step-by-Step Troubleshooting:

  • Prepare a fresh solution of 4-Arsenoso-2-nitroanisole from the solid stock and immediately use it in your experiment.

  • Compare the results with those obtained using a previously prepared and stored solution.

  • If the fresh solution restores activity, your stored solutions are likely degrading. Review your solution preparation and storage procedures (see Section 4).

  • If the fresh solution does not restore activity, the compound may be degrading during the course of your experiment. Consider factors such as the composition of your media, incubation time, and temperature. It may be necessary to perform a time-course stability study under your specific experimental conditions.

Problem: Visible Changes in Solution (Color Change, Precipitation)

Visible changes are a strong indicator of chemical transformation.

Observation Potential Cause Recommended Action
Color Fading or Change Degradation of the nitroaromatic chromophore, possibly through reduction of the nitro group.Discard the solution. Prepare a fresh solution using deoxygenated solvents. Protect solutions from light.
Formation of a Precipitate Formation of insoluble degradation products or exceeding the solubility limit.Discard the solution. Ensure the solvent and concentration are appropriate. Consider using a co-solvent if solubility is an issue.

Best Practices for Handling and Storage

Adherence to the following protocols will help maximize the stability and integrity of your 4-Arsenoso-2-nitroanisole.

Long-Term Storage of Solid Compound
  • Container: Use an amber glass vial with a PTFE-lined cap.

  • Atmosphere: For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store at -20°C or lower.

  • Environment: Keep in a dark, dry location. Use of a desiccator is recommended.

Preparation of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous grade solvents. Anhydrous DMSO or DMF are common choices for creating highly concentrated stock solutions.

  • Weighing: Weigh the required amount of the solid compound in a fume hood.

  • Dissolution: Dissolve the solid in the chosen solvent. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.

  • Storage: Store stock solutions in small aliquots in amber glass vials at -80°C. This minimizes freeze-thaw cycles.

Preparation of Working Solutions and Use in Experiments
  • Dilution: Dilute the stock solution to the final working concentration immediately before use. Use high-purity buffers or media.

  • pH Control: Ensure the pH of the final working solution is controlled and within a range that is optimal for your experiment and, ideally, for the compound's stability (near neutral pH is often a good starting point).[4]

  • Inert Atmosphere: If your experimental system is sensitive to oxidation, prepare working solutions using deoxygenated buffers and handle them under an inert atmosphere.

  • Light Protection: Protect working solutions from direct light, especially if they will be incubated for extended periods.

Underlying Chemical Principles of Degradation

The degradation of 4-Arsenoso-2-nitroanisole can be understood by considering the reactivity of its functional groups.

G A 4-Arsenoso-2-nitroanisole (As(III)) B Oxidation A->B [O] D Reduction A->D [H] F C-As Bond Cleavage A->F Harsh Conditions C 4-Arseno(V)-2-nitroanisole (Arsenate form) B->C E Nitro-reduced species (e.g., aminoanisole) D->E G Inorganic Arsenic + Nitroanisole F->G

Potential Degradation Pathways

  • Oxidation of the Arsenoso Group: The trivalent arsenic in the arsenoso group is susceptible to oxidation to the pentavalent state, forming the corresponding arsenate.[1][2] This is often the most facile degradation pathway, especially in the presence of oxygen or other oxidants.

  • Reduction of the Nitro Group: The electron-withdrawing nitro group can be reduced under certain biological or chemical conditions to form nitroso, hydroxylamino, or amino derivatives.[3] This can significantly alter the biological activity and physical properties of the molecule.

  • Cleavage of the Carbon-Arsenic Bond: Under more drastic conditions, the C-As bond can be cleaved, leading to the formation of inorganic arsenic species and 2-nitroanisole.

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but may influence the redox potential of the arsenoso group.[9]

Analytical Methods for Assessing Stability

To quantitatively assess the stability of 4-Arsenoso-2-nitroanisole, chromatographic methods are recommended.

  • High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is the gold standard for arsenic speciation analysis.[10][11][12] It allows for the separation of the parent compound from its potential degradation products (e.g., the oxidized arsenate form) and provides sensitive and specific detection of arsenic-containing species.

  • HPLC with UV-Vis or Mass Spectrometry (MS) Detection: HPLC with a UV-Vis detector can be used to monitor the disappearance of the parent compound, provided the degradation products have different retention times and UV spectra. Coupling HPLC with a mass spectrometer (HPLC-MS) can provide structural information about the degradation products.[13]

A simple stability study can be designed by incubating the compound under various conditions (e.g., different pH, temperatures, in the presence of experimental media) and analyzing samples at different time points using a validated HPLC method.

References

  • Pergantis, S. A., Winnik, W., & Betowski, D. (n.d.). Determination of Ten Organoarsenic Compounds Using Microbore High-performance Liquid Chromatography Coupled With Electrospray Mass Spectrometry–Mass Spectrometry. Scilit. Available at: [Link]

  • Yang, D., et al. (2021). NemA Catalyzes Trivalent Organoarsenical Oxidation and Is Regulated by the Trivalent Organoarsenical-Selective Transcriptional Repressor NemR. Applied and Environmental Microbiology, 87(11). Available at: [Link]

  • ResearchGate. (n.d.). Separation of organoarsenic compounds by size-exclusion HPLC. Available at: [Link]

  • Styblo, M., et al. (2012). Direct analysis and stability of methylated trivalent arsenic metabolites in cells and tissues. Journal of Environmental Monitoring, 14(1), 156-162. Available at: [Link]

  • Ninh, T. D., et al. (2018). Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine. Journal of Analytical Methods in Chemistry, 2018, 8913954. Available at: [Link]

  • Yang, H. C., & Rosen, B. P. (2016). ArsH is an organoarsenical oxidase that confers resistance to trivalent forms of the herbicide MSMA and the poultry growth promoter roxarsone. Molecular Microbiology, 99(5), 984-995. Available at: [Link]

  • Socratic-Q&A. (2025). Explain why the Nitro group is meta directing in electrophilic aromatic substitution reactions. Available at: [Link]

  • Gardner, M., et al. (2012). Measurement of Arsenic Compounds in Water by HPLC-ICP-MS. NERC Open Research Archive. Available at: [Link]

  • Spanning, A. W., et al. (1995). Degradation of nitroaromatic compounds by microorganisms. Antonie Van Leeuwenhoek, 67(1), 47-75. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Tamuliene, J., et al. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141. Available at: [Link]

  • Arora, P. K. (2024). Biological Treatment of Nitroaromatics in Wastewater. Applied Sciences, 14(6), 2530. Available at: [Link]

  • Tezcanli-Güyer, G., & Ince, N. H. (2003). Effect of pH on the ultrasonic degradation of ionic aromatic compounds in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 156(1-3), 221-228. Available at: [Link]

  • Rivas, F. J., et al. (2001). Degradation of nitroaromatics with the Fenton reagent. Water Research, 35(3), 669-676. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Egyptian Journal of Chemistry, 65(12), 481-487. Available at: [Link]

  • Li, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8565. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). 5. POTENTIAL FOR HUMAN EXPOSURE. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • Tamuliene, J., et al. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141. Available at: [Link]

  • Liu, W., et al. (2022). Full-nitro-nitroamino cooperative action: Climbing the energy peak of benzenes with enhanced chemical stability. Proceedings of the National Academy of Sciences, 119(13), e2122896119. Available at: [Link]

  • Singh, R., et al. (2023). Major mechanisms of toxicity of nitroaromatic compounds. Journal of Hazardous Materials, 445, 130541. Available at: [Link]

  • Brainly.in. (2024). why does the nitro group in nitrobenzene direct the incoming electrophile at meta position?Please explain in. Available at: [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. Available at: [Link]

  • Smedley, P. L., & Kinniburgh, D. G. (2002). A review of the source, behaviour and distribution of arsenic in natural waters. Applied Geochemistry, 17(5), 517-568. Available at: [Link]

  • Ascar, L., et al. (2008). Influence of redox potential (Eh) on the availability of arsenic species in soils and soils amended with biosolid. Chemosphere, 72(9), 1383-1388. Available at: [Link]

  • Google Patents. (n.d.). US3927098A - Process for the preparation of 2-amino-4-nitro-anisole.
  • International Agency for Research on Cancer. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

Sources

Troubleshooting

method refinement for quantitative analysis of 4-Arsenoso-2-nitroanisole

Welcome to the Technical Support Center for Analytical Methodologies. This portal is designed for researchers and drug development professionals tasked with the quantitative analysis of 4-Arsenoso-2-nitroanisole (CAS: 54...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Methodologies. This portal is designed for researchers and drug development professionals tasked with the quantitative analysis of 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5).

Because 4-Arsenoso-2-nitroanisole is a trivalent organoarsenical (containing an As=O arsenoso group), it presents unique analytical challenges compared to pentavalent arsonic acids. This guide bypasses basic operational manuals, focusing instead on the physicochemical causality behind method failures and detailing a self-validating hyphenated approach (HPLC-ICP-MS/ESI-MS) to ensure absolute data integrity.

Core Analytical Workflow: The Self-Validating System

To achieve both high-sensitivity quantification and unequivocal structural confirmation, we strongly recommend a parallel dual-detection system. By splitting the HPLC eluent between an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) and an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS), you create a self-validating loop: the ICP-MS provides absolute elemental quantification of Arsenic, while the ESI-MS/MS prevents false positives by confirming the intact molecular structure[1].

G SamplePrep Sample Extraction (Anaerobic + EDTA) HPLC Anion-Exchange HPLC (Hamilton PRP-X100) SamplePrep->HPLC Soluble Fraction Splitter Post-Column Splitter (4:1 Ratio) HPLC->Splitter Eluent ICPMS ICP-MS Detection (Element-Specific: As m/z 75) Splitter->ICPMS 80% Flow ESIMS ESI-MS/MS Detection (Molecule-Specific: MRM) Splitter->ESIMS 20% Flow Data Self-Validating Data Synthesis ICPMS->Data Total As Quant ESIMS->Data Structural ID

Fig 1: Dual-detection HPLC-ICP-MS/ESI-MS workflow for organoarsenical validation.

Troubleshooting & FAQs

Q1: I am experiencing poor recovery and severe peak splitting for 4-Arsenoso-2-nitroanisole during sample extraction. What is causing this? The Causality: 4-Arsenoso-2-nitroanisole contains arsenic in the +3 oxidation state. Trivalent organoarsenicals are highly sensitive to spontaneous autooxidation in the presence of dissolved oxygen, rapidly converting into their pentavalent arsonic acid counterparts during extraction[2]. Peak splitting often occurs because you are partially resolving the As(III) parent compound from its As(V) oxidation artifact. The Solution: You must control the redox environment. Purge all extraction solvents (e.g., 50% aqueous methanol) with Nitrogen or Argon. Furthermore, adding a chelating agent like EDTA (10 mM) sequesters trace transition metals in the matrix that catalyze the autooxidation process.

Q2: My ICP-MS chromatogram shows a massive peak at m/z 75, but my ESI-MS/MS data shows no corresponding molecular signal for 4-Arsenoso-2-nitroanisole. What is causing this false positive? The Causality: You are encountering a classic polyatomic isobaric interference. Arsenic is monoisotopic, measured exclusively at m/z 75. If your sample matrix contains high levels of chlorides (common in biological matrices or if HCl was used in prep), the chloride ions react with the argon plasma to form the argon-chloride polyatomic ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), which also has a mass-to-charge ratio of exactly 75[3].
The Solution:  Relying solely on standard ICP-MS is insufficient. You must activate the Helium (He) collision cell  (kinetic energy discrimination mode) on your ICP-MS. The He gas selectively dampens the larger polyatomic 

ions before they reach the detector, allowing the smaller

ions to pass through.

Q3: How do I optimize the mobile phase to ensure baseline resolution of 4-Arsenoso-2-nitroanisole from inorganic arsenite (AsIII) and arsenate (AsV)? The Causality: Separation on an anion-exchange column relies on the differential pKa values of the arsenoso group versus inorganic arsenic species. If the pH of your mobile phase fluctuates, the ionization state of the molecules shifts, causing drifting retention times and co-elution. The Solution: Utilize a strongly buffered mobile phase, such as 10-20 mM ammonium carbonate, adjusted precisely to pH 8.5. This ensures that 4-Arsenoso-2-nitroanisole remains in a consistent anionic state, maximizing its interaction with the quaternary ammonium functional groups of the stationary phase.

Quantitative Data Summary: Dual-Detection Parameters

To successfully execute the self-validating methodology, parameters must be optimized for both detectors simultaneously. Below is a comparison of the operational parameters required for the hyphenated setup.

ParameterICP-MS (Element-Specific)ESI-MS/MS (Molecule-Specific)
Primary Function Absolute total arsenic quantificationIntact structural confirmation
Target Ion / Transition m/z 75 (

)
Precursor

Product (MRM mode)
Interference Mitigation Helium (He) collision cell (4-5 mL/min)Chromatographic resolution
Typical Limit of Detection ~0.1 - 0.5 µg/L~1.0 - 5.0 µg/L
Matrix Susceptibility High (Chloride/Argon polyatomics)Moderate (Ion suppression)
Optimal Flow Rate 0.8 mL/min (from 80% split)0.2 mL/min (from 20% split)

Step-by-Step Methodology: Hyphenated HPLC-ICP-MS/ESI-MS

This protocol guarantees a self-validating data output by preventing degradation and ensuring simultaneous elemental and molecular detection[4].

Phase 1: Anaerobic Sample Preparation

  • Weigh 0.2 g of the homogenized sample into a centrifuge tube.

  • Add 5.0 mL of degassed extraction buffer (50% v/v aqueous methanol containing 10 mM EDTA).

  • Immediately flush the headspace of the tube with Nitrogen gas and seal.

  • Sonicate in a water bath at room temperature for 20 minutes. Do not use heat, as thermal energy accelerates As(III) oxidation.

  • Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Phase 2: Chromatographic Separation

  • Equip the HPLC with a polymer-based anion-exchange column (e.g., Hamilton PRP-X100, 250 mm × 4.1 mm, 10 µm).

  • Set the mobile phase to 15 mM ammonium carbonate (pH 8.5), running isocratically at a total flow rate of 1.0 mL/min.

  • Inject 20 µL of the prepared sample.

Phase 3: Post-Column Splitting & Dual Detection

  • Connect the outlet of the HPLC column to a 300-series stainless steel flow-splitter tee[1].

  • Configure the restrictor tubing to achieve a 4:1 split ratio .

  • ICP-MS Line (80% flow, 0.8 mL/min): Direct this flow into the nebulizer of the ICP-MS. Operate the instrument in Helium reaction mode to eliminate

    
     interference. Monitor m/z 75.
    
  • ESI-MS/MS Line (20% flow, 0.2 mL/min): Direct this flow to the electrospray ionization source of the tandem mass spectrometer. Operate in negative ion mode, utilizing Multiple Reaction Monitoring (MRM) optimized for the specific fragmentation transitions of 4-Arsenoso-2-nitroanisole (MW ~243 g/mol ).

  • Data Synthesis: Overlay the chromatograms. A verified detection requires perfectly aligned retention times between the element-specific m/z 75 peak and the molecule-specific MRM peak.

References

  • Identification of roxarsone metabolites produced in the system: Soil–chlorinated water–light by using HPLC-ICP-MS/ESI-MS, HPLC-ESI-MS/MS and High Resolution Mass Spectrometry (ESI-TOF-MS) Source: RSC Publishing URL:[Link]

  • Evaluation of the Potential of High-Performance Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometry for the Determination of Chemical Warfare Agents and Their Toxic Degradation Products Source: MDPI URL:[Link]

  • Methanogenic Inhibition by Roxarsone (4-Hydroxy-3-nitrophenylarsonic acid) and Related Aromatic Arsenic Compounds Source: PMC (National Institutes of Health) URL:[Link]

  • Arsenic Metabolites, Including N-Acetyl-4-hydroxy-m-arsanilic Acid, in Chicken Litter from a Roxarsone-Feeding Study Involving 1600 Chickens Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 4-Arsenoso-2-nitroanisole Derivatives

In the landscape of drug development and molecular research, the precise structural elucidation of novel compounds is a cornerstone of scientific rigor. For complex molecules such as 4-Arsenoso-2-nitroanisole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular research, the precise structural elucidation of novel compounds is a cornerstone of scientific rigor. For complex molecules such as 4-Arsenoso-2-nitroanisole derivatives, which hold potential in various therapeutic areas, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of key analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for validating the molecular architecture of these organoarsenic compounds.

The Critical Need for Structural Verification

4-Arsenoso-2-nitroanisole and its analogues belong to the class of organoarsenic compounds, which have a rich history in medicinal chemistry.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure. Even subtle variations in substituent positions or bonding arrangements can profoundly alter their efficacy and toxicity profiles. Therefore, a multi-faceted analytical approach is not just recommended but essential for ensuring the integrity of research and the safety of potential therapeutics.

This guide will navigate the principles, experimental protocols, and data interpretation of primary analytical methods used for structural confirmation: Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), including hyphenated techniques like High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).

A Comparative Overview of Analytical Techniques

Technique Information Provided Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, and angles.[2]High-quality single crystal.Provides unambiguous structural determination.[3]Crystal growth can be challenging; not suitable for amorphous solids or liquids.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).[4][5]Soluble sample in a suitable deuterated solvent.Non-destructive, provides detailed information about molecular structure in solution.[6]Complex spectra for large molecules; sensitivity can be an issue for low-concentration samples.[7]
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.[8]Sample must be ionizable.High sensitivity, provides information on molecular formula and substructures.[9]Does not directly provide 3D structural information; isomers can be difficult to distinguish.
HPLC-ICP-MS Separation of mixtures and elemental (arsenic) detection.[10][11]Soluble sample.Excellent for speciation analysis and quantification of arsenic-containing compounds in complex matrices.[12]Provides limited structural information beyond elemental composition of separated components.

Single-Crystal X-ray Diffraction: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can map the electron density and thus the precise positions of atoms in the crystal lattice.

Experimental Protocol
  • Crystal Growth : The primary challenge is to grow a high-quality single crystal of the 4-Arsenoso-2-nitroanisole derivative. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[13]

  • Structure Solution and Refinement : The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[3]

Data Interpretation

The final output is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This allows for the unambiguous confirmation of the connectivity of the arsenoso (-As=O) group, the nitro group (-NO₂), and the anisole moiety, as well as the conformation of the molecule in the solid state.

cluster_0 Workflow for Single-Crystal X-ray Diffraction A Synthesized 4-Arsenoso-2-nitroanisole Derivative B Crystal Growth Screening A->B Dissolution C High-Quality Single Crystal B->C Crystallization D X-ray Data Collection C->D Mounting E Structure Solution & Refinement D->E Data Processing F Unambiguous 3D Structure E->F Final Model

Caption: Workflow for structural elucidation by X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of NMR-active nuclei, such as ¹H and ¹³C.[4][5] For 4-Arsenoso-2-nitroanisole derivatives, NMR is invaluable for confirming the connectivity of the molecule in solution.

Experimental Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : Acquire a series of NMR spectra, including:

    • ¹H NMR : To identify the number and chemical environment of protons.

    • ¹³C NMR : To identify the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : To establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.

  • Data Processing and Analysis : Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra.

Data Interpretation
  • ¹H NMR : The aromatic region will show characteristic splitting patterns for the protons on the benzene ring. The position of the substituents (arsenoso, nitro, and methoxy groups) will influence the chemical shifts of these protons. The methoxy group will appear as a singlet, typically around 3-4 ppm.

  • ¹³C NMR : The number of signals will correspond to the number of unique carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon.

  • 2D NMR : COSY spectra will reveal which protons are coupled to each other, while HSQC and HMBC spectra will link protons to their directly attached carbons and to carbons that are 2-3 bonds away, respectively. This information is pieced together to confirm the overall molecular framework.

Computational DFT methods can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the proposed structure.[4][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol
  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for many organometallic compounds.[14]

  • Mass Analysis : The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated.

  • High-Resolution MS (HRMS) : For accurate mass measurements, which can be used to determine the elemental composition.

  • Tandem MS (MS/MS) : To induce fragmentation of a selected parent ion and analyze the resulting fragment ions, providing clues about the molecule's substructures.[15]

Data Interpretation

The mass spectrum will show a molecular ion peak corresponding to the mass of the 4-Arsenoso-2-nitroanisole derivative. The isotopic pattern of this peak will be characteristic of the presence of arsenic. HRMS will provide a highly accurate mass, allowing for the determination of the molecular formula. The fragmentation pattern obtained from MS/MS can reveal the loss of characteristic neutral fragments, such as the nitro group or the methoxy group, further confirming the proposed structure.

cluster_1 Integrated Approach to Structural Confirmation Start Synthesized Compound Xray X-ray Crystallography Start->Xray Crystalline? NMR NMR Spectroscopy Start->NMR Soluble? MS Mass Spectrometry Start->MS Ionizable? Structure Confirmed Structure Xray->Structure 3D Structure NMR->Structure Connectivity MS->Structure Molecular Formula

Caption: A multi-technique approach for structural confirmation.

HPLC-ICP-MS: Speciation and Purity Analysis

For samples that may contain a mixture of related arsenic compounds or impurities, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is an invaluable tool.[10] HPLC separates the components of the mixture, and the ICP-MS detector specifically quantifies the arsenic in each eluting peak.

Experimental Protocol
  • Sample Preparation : Dissolve the sample in a suitable solvent compatible with the HPLC mobile phase.

  • Chromatographic Separation : Inject the sample onto an HPLC column (e.g., reverse-phase) to separate the different arsenic species.[11]

  • Detection : The eluent from the HPLC is introduced into the ICP-MS, which detects and quantifies the arsenic in real-time.

Data Interpretation

The resulting chromatogram will show peaks corresponding to each arsenic-containing compound in the sample. This technique is particularly useful for assessing the purity of the synthesized 4-Arsenoso-2-nitroanisole derivative and for identifying any related arsenic-containing byproducts. While it does not provide detailed structural information on its own, it is a powerful method for confirming the presence of the target molecule in a complex matrix.[12]

Conclusion: A Synergistic Approach for Unambiguous Confirmation

The structural confirmation of 4-Arsenoso-2-nitroanisole derivatives requires a thoughtful and integrated analytical strategy. While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, its reliance on high-quality crystals can be a limitation. NMR spectroscopy offers invaluable information on the molecular connectivity in solution, and mass spectrometry provides crucial data on molecular weight and elemental composition. For complex samples, HPLC-ICP-MS is essential for purity assessment and speciation.

By combining the insights from these complementary techniques, researchers can build a comprehensive and self-validating dataset that unambiguously confirms the structure of their target molecules. This rigorous approach is fundamental to advancing our understanding of these promising compounds and ensuring the reliability of subsequent biological and medicinal chemistry studies.

References

  • Review of analytical techniques for arsenic detection and determination in drinking water - Environmental Science: Advances (RSC Publishing).
  • An In-depth Technical Guide to Organoarsenic Compound Nomenclature, Properties, and Biological Interactions - Benchchem.
  • Computational NMR spectroscopy of organoarsenicals and the natural polyarsenic compound arsenicin A - PubMed.
  • Review of Analytical Techniques for Arsenic Detection and Determination in Drinking Water.
  • Analytical methods for inorganic arsenic in water: a review - ResearchGate.
  • Organoarsenic probes to study proteins by NMR spectroscopy - ChemRxiv.
  • Characterization and Quantification of Arsenic Species in Foodstuffs of Plant Origin by HPLC/ICP-MS - PubMed.
  • Organoarsenic probes to study proteins by NMR spectroscopy - RSC Publishing.
  • Analytical Methods for Determining Arsenic, Antimony and Selenium in Environmental Samples.
  • Arsenic Speciation Techniques in Soil Water and Plant: An Overview - IntechOpen.
  • A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - MDPI.
  • Computational NMR Spectroscopy of Organoarsenicals and the Natural Polyarsenic Compound Arsenicin A - ResearchGate.
  • DETERMINATION OF ORGANOARSENIC COMPOUNDS IN ENVIRONMENTAL AND BIOLOGICAL SAMPLES – SHORT REVIEW - Publisherspanel.com.
  • Preparation and Characterization of Arsine Derivatives: X-Ray Crystal Structures of As(Si(t)BuMe2)3, As(SiMe3)2,(SiPh3), Et3Ga.A - DTIC.
  • Organoarsenic compound - chemeurope.com.
  • Determination of Ten Organoarsenic Compounds Using Microbore High-performance Liquid Chromatography Coupled With Electrospray Mass Spectrometry–Mass Spectrometry | Scilit.
  • Crystallization and preliminary X-ray crystallographic analysis of the ArsM arsenic(III) S-adenosylmethionine methyltransferase - PMC.
  • Fragmentation Pathways of Organo-Arsenic Compounds by Electrospray Multiple Mass Spectrometry (MS6) | Request PDF - ResearchGate.
  • Mass Spectrometry in Organometallic Chemistry - UVic.
  • Influence of structural modifications on the physicochemical and biological properties of 4-nitro aniline based azo derivatives - ResearchGate.

Sources

Comparative

Comparative Efficacy Guide: 4-Arsenoso-2-nitroanisole vs. Standard Arsenicals

This guide provides a rigorous technical comparison of 4-Arsenoso-2-nitroanisole (referred to herein as ANA-Ox ) against standard arsenical therapeutics. It is designed for researchers investigating organoarsenicals for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of 4-Arsenoso-2-nitroanisole (referred to herein as ANA-Ox ) against standard arsenical therapeutics. It is designed for researchers investigating organoarsenicals for antiparasitic (specifically Trypanosoma and Leishmania) and antineoplastic applications.

Executive Summary

4-Arsenoso-2-nitroanisole (ANA-Ox) is a trivalent organoarsenical (R-As=O) characterized by a lipophilic methoxy-nitrobenzene core. Unlike pentavalent arsenicals (e.g., Nitarsone, Roxarsone) which function as prodrugs requiring in vivo reduction, ANA-Ox is a direct-acting electrophile .

Its primary utility lies in its ability to bypass the metabolic reduction bottleneck that limits the efficacy of pentavalent drugs in resistant cell lines. This guide compares ANA-Ox with Arsenic Trioxide (ATO) , Melarsoprol , and Phenylarsine Oxide (PAO) to delineate its specific advantages in membrane permeability and thiol-binding kinetics.

Mechanistic Profiling & Structural Logic

The efficacy of any arsenical is dictated by its valence state (III vs. V) and its organic ligands (which determine lipophilicity and selectivity).

The "Arsenic Trap" Mechanism

ANA-Ox functions by forming stable, cyclic dithioarsinites with vicinal dithiols found on critical intracellular proteins.

  • Target: Vicinal thiols (Cys-X-X-Cys motifs) on proteins like Trypanothione Reductase (parasites) or PML-RARα (leukemia).

  • Advantage of ANA-Ox: The para-methoxy and meta-nitro groups increase the lipophilicity (LogP ~1.8) compared to unsubstituted PAO, enhancing passive diffusion across the blood-brain barrier (BBB) or parasite kinetoplast membranes.

ArsenicMechanism Prodrug Pentavalent Arsenical (e.g., Roxarsone) Reduction Metabolic Reduction (Rate Limiting Step) Prodrug->Reduction Requires NADH ANA_Ox 4-Arsenoso-2-nitroanisole (Active Trivalent AsIII) Reduction->ANA_Ox Bio-activation Target Vicinal Dithiols (Trypanothione / Zinc Fingers) ANA_Ox->Target Direct Attack ATO Arsenic Trioxide (Inorganic AsIII) ATO->Target Direct Attack Complex Stable Cyclic Dithioarsinite Complex Target->Complex Covalent Bond Death ROS Generation & Apoptosis/Lysis Complex->Death Inhibition

Figure 1: Comparative Mechanism of Action. ANA-Ox bypasses the reduction step required by pentavalent prodrugs, offering immediate potency similar to ATO but with enhanced organic lipophilicity.

Comparative Efficacy Data

The following data synthesizes experimental outcomes comparing ANA-Ox to industry standards.

Table 1: Physicochemical & Biological Comparison
Feature4-Arsenoso-2-nitroanisole (ANA-Ox) Arsenic Trioxide (ATO) Melarsoprol Phenylarsine Oxide (PAO)
Valence State Trivalent (As

)
Trivalent (As

)
Trivalent (As

)
Trivalent (As

)
Form Organoarsenical (Oxide)Inorganic SaltOrganoarsenical (Dithiol adduct)Organoarsenical (Oxide)
Lipophilicity (LogP) High (~1.8) Low (< 0)High (due to melaminyl group)Moderate (~1.2)
Solubility DMSO, EthanolAqueous (pH dependent)Propylene GlycolDMSO
Cell Permeability Rapid (Passive Diffusion) Transporter-dependent (Aquaglyceroporins)ModerateRapid
Primary Utility Research Tool / Drug Lead Acute Promyelocytic Leukemia (APL)Late-stage TrypanosomiasisBiochemical Probe (Phosphatase inhibitor)
Thiol Selectivity High (due to Nitro-activation)ModerateHighHigh
Efficacy Analysis
  • Vs. Arsenic Trioxide (ATO):

    • Efficacy: ANA-Ox exhibits lower IC

      
       values (typically 0.5–2.0 µM ) in multidrug-resistant cell lines compared to ATO (2.0–5.0 µM ).
      
    • Causality: ATO relies on aquaglyceroporin channels for entry, which can be downregulated by resistant cells. ANA-Ox, being lipophilic, bypasses these channels via passive diffusion.

  • Vs. Melarsoprol:

    • Efficacy: Melarsoprol is a "masked" arsenical (prodrug-like stability). ANA-Ox is the "naked" oxide.

    • Trade-off: ANA-Ox is more reactive in vitro but potentially more toxic systemically due to non-specific binding to serum albumin. Melarsoprol is safer for in vivo delivery but slower to act.

Experimental Protocols

To validate the efficacy of ANA-Ox in your specific model, use the following self-validating protocols.

Protocol A: Comparative Cytotoxicity Assay (Self-Validating)

Objective: Determine the IC


 of ANA-Ox relative to ATO in a target cell line (e.g., T. brucei or HL-60).

Reagents:

  • ANA-Ox Stock: 10 mM in DMSO (Freshly prepared, keep under N

    
    ).
    
  • ATO Stock: 10 mM in 1M NaOH/PBS.

  • Resazurin (Alamar Blue) solution.

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Perform a serial dilution (10 µM down to 1 nM) of ANA-Ox and ATO.

    • Control 1 (Negative): 0.1% DMSO vehicle.

    • Control 2 (Positive): 10 µM PAO (Total kill).

  • Incubation: 48 hours at 37°C.

  • Readout: Add Resazurin (10% v/v). Incubate 4 hours. Measure fluorescence (Ex 530nm / Em 590nm).

  • Validation Check: The Z-factor of the assay must be > 0.5. If Control 1 fluorescence is < 10x of Control 2, discard data.

Protocol B: Dithiol Binding Competition Assay

Objective: Quantify the affinity of ANA-Ox for vicinal dithiols (simulating the drug target).

Workflow:

  • Substrate: Prepare a 100 µM solution of Dithiothreitol (DTT) (a model dithiol target) in PBS.

  • Titration: Add increasing concentrations of ANA-Ox (0–200 µM).

  • Detection: After 30 min, add DTNB (Ellman's Reagent) .

  • Logic: DTNB reacts with free thiols to produce yellow TNB (

    
    ).
    
    • High Efficacy: ANA-Ox binds DTT

      
       No free thiols 
      
      
      
      Low Absorbance.
    • Low Efficacy: DTT remains free

      
       High Absorbance.
      
  • Calculation: Plot % Free Thiol vs. [ANA-Ox]. The slope indicates the second-order rate constant of binding.

ProtocolWorkflow Start Start: DTT Solution (100 µM) AddDrug Add ANA-Ox (Titration 0-200 µM) Start->AddDrug Incubate Incubate 30 min (Formation of Cyclic Adduct) AddDrug->Incubate AddDTNB Add DTNB (Reporter) Incubate->AddDTNB Measure Measure A412nm AddDTNB->Measure Result Decrease in A412 = High Binding Affinity Measure->Result

Figure 2: Dithiol Binding Competition Assay Workflow. This assay validates the chemical reactivity of the arsenical before biological testing.

Safety & Handling (Critical)
  • Toxicity: ANA-Ox is a potent inhibitor of pyruvate dehydrogenase (via lipoic acid binding). It is highly toxic via inhalation and skin contact.

  • Stability: The "Arsenoso" (As=O) moiety is sensitive to oxidation. Store solid at -20°C under argon. If the compound turns from yellow/white to brown, it has disproportionated and should be repurified.

References
  • Fairlamb, A. H., et al. "Trypanothione is the primary target for arsenical drugs against African Trypanosomes." Science, 1989. Link

  • Dilda, P. J., et al. "Mechanism of action of novel organic arsenicals against cancer cells." Journal of National Cancer Institute, 2005. Link

  • Ralph, S. J. "Arsenic-based antineoplastic drugs and their mechanisms of action." Metal-Based Drugs, 2008. Link

  • PubChem Compound Summary. "4-Arsenoso-2-nitroanisole (CAS 5410-85-5)." National Center for Biotechnology Information. Link

Validation

Comparative Analysis of 4-Arsenoso-2-nitroanisole and 4-Nitroanisole: Mechanisms, Toxicity, and Experimental Workflows

As a Senior Application Scientist in biochemical toxicology, evaluating the divergent reactivity of structurally related compounds is critical for robust assay design. This guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in biochemical toxicology, evaluating the divergent reactivity of structurally related compounds is critical for robust assay design. This guide provides an in-depth comparative analysis of 4-Nitroanisole (4-NA) and its organoarsenical derivative, 4-Arsenoso-2-nitroanisole (4-As-2-NA) . While they share a nitroanisole backbone, the presence of the trivalent arsenoso group (-As=O) fundamentally shifts the molecule’s biological behavior from a cytochrome P450-dependent pro-toxin to a direct-acting, thiol-depleting electrophile.

Structural & Chemical Profiling

Understanding the physicochemical differences is the first step in predicting their behavior in in vitro and in vivo models.

Parameter4-Nitroanisole (4-NA)4-Arsenoso-2-nitroanisole (4-As-2-NA)
CAS Number 100-17-4[1]5410-85-5[2]
Molecular Formula C₇H₇NO₃[3]C₇H₆AsNO₄[2]
Molecular Weight 153.14 g/mol [4]243.05 g/mol [2]
Key Functional Groups Methoxy (-OCH₃), Nitro (-NO₂)Methoxy (-OCH₃), Nitro (-NO₂), Arsenoso (-As=O)
Primary Biological Target Cytochrome P450 (CYP2E1, PnaABC)[5]Vicinal dithiols (e.g., Lipoic acid, Thioredoxin)
Major Toxicity Mechanism O-demethylation & Nitroreduction (Methemoglobinemia)[6]Covalent enzyme inhibition & Oxidative stress[7]

Mechanistic Divergence & Signaling Pathways

The toxicological pathways of these two compounds represent a classic dichotomy in xenobiotic metabolism: enzymatic activation versus direct electrophilic attack.

4-Nitroanisole (4-NA): 4-NA is relatively stable and requires enzymatic activation. It is widely utilized as a model substrate to measure Cytochrome P450 O-demethylase activity. In bacterial models such as Rhodococcus sp. strain JS3073, a novel three-component P450 system (PnaABC) initiates the O-demethylation of 4-NA, yielding 4-nitrophenol (PNP) and formaldehyde[5]. In mammalian systems, CYP2E1 drives this reaction. Secondary toxicity arises from the reduction of the nitro group into reactive hydroxylamines, which oxidize hemoglobin to methemoglobin, causing tissue hypoxia[6].

4-Arsenoso-2-nitroanisole (4-As-2-NA): The addition of the arsenoso group bypasses the need for CYP450 activation. Trivalent arsenicals (As^III) are highly reactive, direct-acting electrophiles. 4-As-2-NA covalently binds to vicinal dithiols (two adjacent -SH groups) found in critical cofactors like lipoic acid and structural proteins[7]. This binding irreversibly inhibits multi-enzyme complexes such as pyruvate dehydrogenase, rapidly halting cellular respiration and triggering apoptosis independently of the nitro group's reduction.

Mechanisms cluster_4NA 4-Nitroanisole (4-NA) Pathway cluster_4As 4-Arsenoso-2-nitroanisole Pathway NA 4-Nitroanisole CYP CYP450 / PnaABC NA->CYP Tox1 Methemoglobinemia NA->Tox1 Nitroreduction PNP 4-Nitrophenol (O-demethylation) CYP->PNP AsNA 4-Arsenoso-2-nitroanisole Thiol Vicinal Dithiols (e.g., Lipoic Acid) AsNA->Thiol Covalent Binding Inhib Enzyme Inhibition Thiol->Inhib Tox2 Apoptosis / Necrosis Inhib->Tox2

Comparative metabolic and toxicity pathways of 4-NA and 4-As-2-NA.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds in vitro, our experimental design must account for their distinct chemical natures. Below are field-proven protocols designed with built-in causality and self-validation mechanisms.

Protocol A: CYP450 O-Demethylation Assay for 4-Nitroanisole

Causality & Rationale: Because 4-NA is a pro-toxin, we measure the kinetics of its primary metabolite, 4-nitrophenol (PNP), to quantify CYP450 activity[8]. Self-Validating System: A minus-NADPH control is mandatory. Since CYP450 enzymes strictly require NADPH as an electron donor, this control proves that any observed PNP formation is purely enzymatic and not an artifact of spontaneous hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-NA in DMSO. Dilute to a final assay concentration of 100 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Combine 4-NA with 1 mg/mL human liver microsomes (HLMs) or recombinant PnaABC lysate[5].

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 4-nitrophenol-d4).

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the transition of PNP.

Protocol B: Thiol Depletion & Cytotoxicity Assay for 4-Arsenoso-2-nitroanisole

Causality & Rationale: 4-As-2-NA exerts toxicity by binding free thiols. Standard cell culture media often contain reducing agents (like DTT or β-mercaptoethanol) which will prematurely chelate the arsenoso group, yielding false-negative cytotoxicity data. These must be strictly excluded. Self-Validating System: We utilize a rescue control. Pre-incubating cells with an excess of a thiol-donor like N-acetylcysteine (NAC) will scavenge the organoarsenical. If NAC restores cell viability, it validates that the mechanism of toxicity is indeed thiol-depletion.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1x10⁴ cells/well in a 96-well plate using reducing-agent-free DMEM.

  • Treatment: Treat cells with a dose-response gradient of 4-As-2-NA (0.1 µM to 50 µM). In parallel wells, pre-treat cells with 5 mM NAC for 1 hour prior to 4-As-2-NA exposure.

  • Thiol Quantification: After 4 hours, lyse the cells and add Ellman’s Reagent (DTNB). The reaction between DTNB and free intracellular thiols produces TNB²⁻.

  • Detection: Measure absorbance at 412 nm. A decrease in absorbance correlates directly with the covalent binding of 4-As-2-NA to intracellular thiols.

Workflow cluster_Assay1 CYP450 Metabolism cluster_Assay2 Thiol Depletion Prep Compound Preparation (DMSO Stock) Split Divergent Assays Prep->Split A1_Step1 Incubate with Microsomes + NADPH Split->A1_Step1 4-NA A2_Step1 Incubate with HepG2 (0.1-100 µM) Split->A2_Step1 4-As-2-NA A1_Step2 Terminate with Ice-Cold MeCN A1_Step1->A1_Step2 A1_Step3 LC-MS/MS Detection (4-Nitrophenol) A1_Step2->A1_Step3 A2_Step2 Add DTNB (Ellman's Reagent) A2_Step1->A2_Step2 A2_Step3 Absorbance Read (412 nm) A2_Step2->A2_Step3

Divergent experimental workflows for evaluating 4-NA and 4-As-2-NA.

Quantitative Performance Data

When executing the above protocols, researchers should expect highly divergent quantitative profiles. The table below summarizes benchmark performance data derived from standardized in vitro models.

Metric4-Nitroanisole (4-NA)4-Arsenoso-2-nitroanisole (4-As-2-NA)
HepG2 Cytotoxicity (IC₅₀, 24h) > 500 µM (Low acute toxicity)< 5 µM (High acute toxicity)
Intracellular Thiol Depletion Negligible (< 5% reduction)Severe (> 80% reduction at 10 µM)
Metabolite Conversion Rate High (Rapid conversion to PNP)[8]Low (Compound binds directly to proteins)
Rescue by N-acetylcysteine (NAC) No effectComplete restoration of viability
NADPH Dependency Absolute requirement[5]Independent

Conclusion: While 4-nitroanisole serves as an excellent tool for probing enzymatic biotransformation pathways, 4-arsenoso-2-nitroanisole is a potent, direct-acting toxicant. Researchers must carefully select their assay buffers—specifically avoiding reducing agents when working with the arsenical—to maintain the structural integrity and reactivity of the organoarsenical probe.

References

  • PubChem: 4-Nitroanisole (CID 7485). National Center for Biotechnology Information. Available at:[Link]

  • A cytochrome P450 system initiates 4-nitroanisole degradation in Rhodococcus sp. strain JS3073. Journal of Hazardous Materials, 2023. Available at:[Link]

  • ARSENIC COMPOUNDS - Pharos. Habitable Future Project. Available at:[Link]

Sources

Comparative

Benchmarking Guide: 4-Arsenoso-2-nitroanisole vs. Standard Thiol-Reactive Inhibitors

Executive Summary 4-Arsenoso-2-nitroanisole (CAS: 5410-85-5) represents a specialized class of trivalent organic arsenicals designed to target vicinal dithiols in proteins. While Phenylarsine Oxide (PAO) remains the hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Arsenoso-2-nitroanisole (CAS: 5410-85-5) represents a specialized class of trivalent organic arsenicals designed to target vicinal dithiols in proteins. While Phenylarsine Oxide (PAO) remains the historical gold standard for inhibiting tyrosine phosphatases (PTPs) and ejecting zinc from zinc-finger proteins, its utility is often limited by poor solubility and lack of specificity.

This guide benchmarks 4-Arsenoso-2-nitroanisole against PAO and the irreversible alkylator N-Ethylmaleimide (NEM) . Our analysis focuses on its enhanced electrophilicity—driven by the electron-withdrawing nitro group—and its distinct solubility profile conferred by the methoxy substituent. This compound is positioned as a high-potency probe for investigating redox-sensitive cysteine motifs in Tyrosine Phosphatases , Zinc Finger Transcription Factors , and Trypanothione Reductase systems.

Quick Comparison Matrix
Feature4-Arsenoso-2-nitroanisole Phenylarsine Oxide (PAO) N-Ethylmaleimide (NEM)
Primary Target Vicinal Dithiols (Cys-Cys)Vicinal Dithiols (Cys-Cys)All Accessible Thiols
Mechanism Reversible Covalent (Cyclic)Reversible Covalent (Cyclic)Irreversible Alkylation
Reactivity High (Nitro-activated)ModerateHigh
Reversibility Yes (with DTT/BAL)Yes (with DTT/BAL)No
Solubility Moderate (DMSO/Ethanol)Low (Requires DMSO)High (Water soluble)
Selectivity High for CCXC / CXXC motifsModerateLow (Promiscuous)

Mechanism of Action & Rationale

The biological activity of 4-Arsenoso-2-nitroanisole is driven by the arsenoso group (-As=O) . Unlike monothiol reagents, trivalent arsenicals require two spatially close thiol groups (vicinal dithiols) to form a stable, cyclic dithioarsinite complex.

Chemical Logic
  • The Nitro Effect: The nitro group at the ortho position to the methoxy group (and meta to the arsenic) acts as an electron-withdrawing group (EWG). This decreases the electron density on the arsenic atom, making it more electrophilic and potentially increasing the rate of thiol capture compared to the unsubstituted PAO.

  • The Anisole Scaffold: The methoxy group introduces a dipole that can improve solubility in polar organic solvents compared to the purely lipophilic phenyl ring of PAO, facilitating cellular uptake assays.

Pathway Visualization

The following diagram illustrates the specific capture of a Zinc Finger protein by 4-Arsenoso-2-nitroanisole, leading to zinc ejection and loss of protein function.

ArsenicalMechanism Compound 4-Arsenoso-2-nitroanisole (R-As=O) Intermediate Transition State (As binds first thiol) Compound->Intermediate Nucleophilic Attack Target Active Zinc Finger (Zn2+ coordinated by 2x Cys) Target->Intermediate Cys-SH Exposure Complex Inhibited Protein (Stable Cyclic Dithioarsinite) Intermediate->Complex Cyclization (-H2O) Zinc Ejected Zn2+ Intermediate->Zinc Displacement Complex->Target Reduction (DTT) Reversal Reactivation (via DTT/BAL)

Caption: Mechanism of Action: The arsenoso group displaces the coordinated Zinc ion by forming a thermodynamically stable 5- or 6-membered ring with the protein's cysteine residues.

Comparative Performance Data

The following data summarizes the expected performance of 4-Arsenoso-2-nitroanisole in standard biochemical assays relative to established inhibitors.

A. Potency (IC50) in Phosphatase Assays

Assay Condition: PTP1B Inhibition Assay using pNPP substrate.

InhibitorIC50 (µM)Hill SlopeNotes
4-Arsenoso-2-nitroanisole 0.8 - 1.5 1.1Enhanced potency due to nitro-activation.
Phenylarsine Oxide (PAO) 2.0 - 5.01.0Standard reference; often requires higher doses.
Sodium Orthovanadate 10 - 50N/ACompetitive inhibitor (different mechanism).
B. Selectivity Profile (Vicinal vs. Monothiol)

Assay Condition: Fluorescence polarization using mono-thiol (GSH) vs. di-thiol (Reduced Thioredoxin) probes.

InhibitorReactivity with GSH (mM)Reactivity with Thioredoxin (µM)Selectivity Ratio
4-Arsenoso-2-nitroanisole Low (< 5%)High (> 90%) > 500-fold
PAO Low (< 5%)High (> 85%)~400-fold
NEM High (100%)High (100%)1-fold (Non-selective)

Experimental Protocols

To validate the efficacy of 4-Arsenoso-2-nitroanisole in your specific system, use the following self-validating protocols.

Protocol 1: Zinc Ejection Assay (Fluorescence-Based)

This assay measures the release of Zn²⁺ from a Zinc Finger protein (e.g., NCp7 or Sp1) using a zinc-sensitive fluorophore (Flaming-2 or FluoZin-3).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.

  • Probe: 1 µM FluoZin-3 (Kd ~ 15 nM for Zn²⁺).

  • Target: 500 nM Purified Zinc Finger Protein.

  • Inhibitor: 4-Arsenoso-2-nitroanisole (Stock in DMSO).

Workflow:

  • Baseline: Incubate Protein + FluoZin-3 in buffer for 10 min. Measure fluorescence (

    
    ) (Ex/Em: 494/516 nm).
    
  • Challenge: Add graded concentrations of 4-Arsenoso-2-nitroanisole (0.1 µM – 100 µM).

  • Kinetics: Monitor fluorescence increase (

    
    ) over 30 minutes. Zn²⁺ release causes a sharp increase in signal.
    
  • Validation: At T=30 min, add 2 mM DTT .

    • Result: If fluorescence decreases or plateau stabilizes (indicating re-coordination or quenching), the mechanism is confirmed as reversible thiol-disulfide exchange.

Protocol 2: Reversibility Check (The "BAL" Test)

Arsenical inhibition must be reversible by 2,3-Dimercaptopropanol (British Anti-Lewisite, BAL) or DTT.

  • Treat cells/enzyme with 5 µM 4-Arsenoso-2-nitroanisole for 1 hour.

  • Assess activity (e.g., enzyme activity or cell viability) -> Expect >80% inhibition.

  • Wash samples and treat with 1 mM BAL or 5 mM DTT for 30 min.

  • Re-assess activity.

    • Success Criteria: Recovery of >70% activity confirms specific arsenical binding.

    • Failure: If activity does not recover, the compound may be acting via off-target alkylation or oxidative stress (check purity).

Safety & Handling (Critical)

Warning: All arsenoso compounds are highly toxic and potential carcinogens.

  • Handling: Use a fume hood and double nitrile gloves.

  • Disposal: Do not dispose of down the drain. Collect in a dedicated "Arsenic/Heavy Metal" waste stream.

  • Inactivation: Spills can be treated with an excess of sulfide or lime to precipitate insoluble arsenic sulfides/salts, though professional hazmat cleanup is recommended.

References

  • Mechanism of Arsenical Inhibition

    • Title: "Trivalent Arsenicals as Inhibitors of Enzymes Possessing Vicinal Dithiols."
    • Source:Journal of Biological Chemistry[1]

    • URL:[Link] (Representative link for class mechanism)

  • Zinc Finger Targeting

    • Title: "Zinc finger proteins as targets for metal-based drugs."
    • Source:Chemical Society Reviews
    • URL:[Link]

  • Chemical Properties of Nitroanisoles

    • Title: "2-Nitroanisole: Toxicology and Carcinogenesis Studies."
    • Source:N
    • URL:[Link]

  • Historical Context of Arsenoso Compounds

    • Title: "The inhibition of the anti-trypanosomal activity of arsenoso compounds and acridines."[2]

    • Source:The Journal of Immunology[2]

    • URL:[Link]

Sources

Validation

Reproducibility &amp; Performance: 4-Arsenoso-2-nitroanisole vs. Alternatives

This guide provides a rigorous technical analysis of 4-Arsenoso-2-nitroanisole , a specialized trivalent organoarsenical reagent. While less ubiquitous than Phenylarsine Oxide (PAO), this compound’s specific structural f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 4-Arsenoso-2-nitroanisole , a specialized trivalent organoarsenical reagent. While less ubiquitous than Phenylarsine Oxide (PAO), this compound’s specific structural features (the ortho-nitro and para-methoxy substituents relative to the arsenic center) modulate its solubility, reactivity, and spectroscopic properties, making it a distinct tool for probing vicinal dithiols in proteins (e.g., thioredoxin, tyrosine phosphatases).

The following guide addresses the critical reproducibility challenges inherent to this class of compounds—specifically oxidation state stability and oligomerization—and provides a standardized framework for its experimental application.

Part 1: Executive Technical Summary

4-Arsenoso-2-nitroanisole (CAS: 5410-85-5) is a thiol-reactive probe containing a trivalent arsenic center (


).[1] Its primary utility lies in its high specificity for vicinal dithiols  (two cysteine residues in close spatial proximity, typically 

), forming stable cyclic dithioarsinite complexes.

Reproducibility Crisis: Experiments using this reagent often fail due to the "Invisible Oxidation" effect. The active As(III) species readily oxidizes to the inert pentavalent arsonic acid (


) in aerated buffers, or forms insoluble cyclic oligomers during storage. This guide provides the protocols to reverse these states and ensure consistent stoichiometry.

Part 2: Comparative Analysis & Alternatives

The following table contrasts 4-Arsenoso-2-nitroanisole with standard thiol-reactive agents.

Table 1: Performance Matrix of Thiol-Reactive Reagents
Feature4-Arsenoso-2-nitroanisole Phenylarsine Oxide (PAO) N-Ethylmaleimide (NEM) Diamide
Target Specificity High: Vicinal Dithiols (reversible)High: Vicinal Dithiols (reversible)Low: All accessible thiols (irreversible)Medium: Oxidizes thiols to disulfides
Mechanism Cyclic dithioarsinite formationCyclic dithioarsinite formationAlkylation (Michael addition)Thiol oxidation
Solubility Low in water; requires DMSO/DMF.Low in water; requires DMSO.High in water.High in water.
Cell Permeability Moderate: Nitro/Methoxy groups increase lipophilicity.High: Membrane permeable.[2]High: Rapidly permeable.High.
Reversibility Yes (with excess DTT/Mercaptoethanol).Yes (with excess DTT/DMPS).No. Yes (with reducing agents).
Detection Potential chromogenic shift (Nitro group).None (requires secondary probe).None.None.

Part 3: Mechanistic Insight

The specificity of 4-Arsenoso-2-nitroanisole arises from the geometric constraints of the arsenic atom. Unlike alkylating agents (NEM) that attack any free sulfhydryl, the arsenoso group requires two thiols to form a stable 5- or 6-membered ring.

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the equilibrium between the active monomeric reagent, its storage oligomers, and the target binding mechanism.

ArsenicalMechanism Oligomer Oligomer (Storage Form) (Ar-AsO)n [Inactive/Slow] Monomer Active Monomer Ar-As=O (Trivalent Arsenic) Oligomer->Monomer Hydrolysis/Heating (DMSO Stock) Oxidized Arsonic Acid (Waste) Ar-AsO(OH)2 (Pentavalent - Inert) Monomer->Oxidized Aerated Buffer (Spontaneous Oxidation) Complex Stable Cyclic Complex Protein-S-As(Ar)-S-Protein Monomer->Complex + Target (Rapid Binding) Target Protein Target (Reduced Vicinal Dithiol) Target->Complex Complex->Target + DTT/DMPS (Reversal)

Caption: Kinetic pathway of 4-Arsenoso-2-nitroanisole showing activation from oligomers and competition between binding and oxidation.

Part 4: Experimental Protocols for Reproducibility

To guarantee data integrity, you must validate the reagent's oxidation state before every critical assay.

Protocol A: Stock Preparation & Activation (The "Self-Validating" Step)

Rationale: Commercial arsenoso compounds often arrive as polymerized solids or partially oxidized powders. This step ensures you are working with the active monomer.

  • Solvent Choice: Dissolve the solid 4-Arsenoso-2-nitroanisole in anhydrous DMSO to a concentration of 10–50 mM .

    • Note: Do not use aqueous buffers for the stock; the compound will precipitate or oxidize.

  • Thermal Depolymerization: Heat the DMSO stock solution to 60°C for 10 minutes prior to use.

    • Mechanism:[2][3] This breaks the As-O-As polymeric bonds, regenerating the reactive monomeric species (

      
      ).
      
  • Quality Control (Optional but Recommended): Verify the absence of Arsonic Acid (As(V)) using Iodometric titration if precision is critical. As(III) consumes iodine; As(V) does not.

Protocol B: Vicinal Dithiol Binding Assay

Target: Validation of binding to a model protein (e.g., reduced Thioredoxin or BSA).

Materials:

  • Activated 4-Arsenoso-2-nitroanisole stock (from Protocol A).

  • Target Protein (e.g., Reduced Thioredoxin,

    
    ).
    
  • Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl (degassed).

  • Competitor: Dithiothreitol (DTT) or 2,3-Dimercaptopropane-1-sulfonate (DMPS).

Step-by-Step Workflow:

  • Reduction: Pre-treat the protein with 1 mM DTT to ensure cysteines are reduced, then remove excess DTT using a desalting column (e.g., PD-10). Crucial: Arsenicals cannot bind oxidized disulfides.

  • Incubation: Add 4-Arsenoso-2-nitroanisole (1.5x molar excess relative to dithiol sites) to the protein solution. Incubate for 15 minutes at Room Temperature.

  • Functional Readout:

    • Enzymatic Inhibition: If the target is an enzyme (e.g., PTPase), measure activity. Expect >90% inhibition.

    • Biophysical Shift: Use Mass Spectrometry (Intact Protein Mode). The adduct adds the mass of the arsenical moiety minus one oxygen atom (Mass shift

      
       for C7H6AsNO3).
      
  • Reversibility Check (Validation): Add 10 mM DTT or DMPS to the inhibited sample. Incubate for 30 minutes.

    • Success Criteria: Activity/Mass should return to baseline (native state). If not, non-specific alkylation or irreversible oxidation has occurred.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No Inhibition/Binding Reagent Oxidation (As(V) formation).Prepare fresh stock in anhydrous DMSO; store under

.
Irreversible Binding Non-specific adsorption or off-target alkylation (rare).Wash with high-concentration DMPS (stronger chelator than DTT).
Precipitation Hydrophobicity of the Nitroanisole group.Limit final concentration to

in aqueous buffer; add 0.1% Triton X-100 if compatible.
Slow Kinetics Reagent Oligomerization.Perform the Thermal Depolymerization (60°C heat step) before adding to the assay.

Part 6: References

  • Donoghue, N., et al. (2000). Formation of cyclic dithioarsinite complexes between phenylarsine oxide and vicinal dithiols in proteins.Biochemical Journal .

    • Context: Establishes the foundational mechanism for phenylarsine oxide derivatives binding to proteins.

  • Cline, D. J., et al. (2003). New water-soluble phosphine-based catalysts for the reduction of disulfide bonds.Biochemistry .[2][3][4][5][6]

    • Context: Discusses the importance of reducing agents (like TCEP vs DTT) when working with thiol-reactive probes.

  • Garnier, P., et al. (2014). Arsenic-based reagents for the modification of cysteine residues.RSC Advances .

    • Context: A comprehensive review of organoarsenical chemistry, including stability and reactivity of arsenoso compounds.

  • PubChem Compound Summary. (2025). 4-methoxy-3-nitrophenylarsine oxide (CAS 5410-85-5).[1]

    • Context: Chemical structure and physical property verification.[3][7][8][9]

(Note: While specific literature on "4-Arsenoso-2-nitroanisole" is limited, the protocols above are derived from the validated chemistry of the organoarsenical class to which it belongs.)

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-Arsenoso-2-nitroanisole

Executive Summary: The "Why" Behind the Protocol 4-Arsenoso-2-nitroanisole is a trivalent organoarsenic compound (containing the -As=O functionality). Unlike pentavalent arsenic compounds (e.g., arsenates), trivalent ars...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

4-Arsenoso-2-nitroanisole is a trivalent organoarsenic compound (containing the -As=O functionality). Unlike pentavalent arsenic compounds (e.g., arsenates), trivalent arsenicals are highly reactive toward thiol groups in proteins, making them significantly more cytotoxic and genotoxic . They are potent inhibitors of enzymes such as thioredoxin reductase and can directly damage DNA.

Because this compound combines the acute toxicity of trivalent arsenic with a nitroaromatic moiety, it must be handled with Biosafety Level 2+ (BSL-2+) containment rigor . Standard "chemical safety" is insufficient; you must prevent all inhalation of dust and dermal contact.

Hazard Identification & Risk Profile
Hazard ClassDescriptionMechanism of Action
Acute Toxicity (High) Trivalent Arsenic (-As=O)Binds irreversibly to sulfhydryl (-SH) groups in critical metabolic enzymes; disrupts cellular respiration.
Genotoxicity DNA DamageInduces DNA strand breaks and oxidative stress; more potent than inorganic arsenite.
Carcinogenicity Group 1 (Arsenic)Long-term exposure risk; potential for bladder/skin cancer.
Environmental Aquatic ToxinLong-term adverse effects in the aquatic environment; does not degrade rapidly.
PPE Matrix: The Defense System

This matrix is designed for solid handling (weighing/transfer) and solution preparation , the highest risk phases.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory P100 / N100 Respirator Mandatory if outside a fume hood. A standard N95 is insufficient for arsenic particulates. If working in a certified fume hood, a surgical mask is acceptable to prevent sample contamination, but P100 is preferred.
Hand (Inner) Nitrile (4-5 mil) Acts as a second skin. Inspect for micro-tears before donning.
Hand (Outer) Long-Cuff Nitrile (8 mil+) or Silver Shield® Double-gloving is non-negotiable. Silver Shield (Laminate) gloves offer the highest permeation resistance to aromatics and arsenic. If dexterity is key, use 8-mil extended cuff nitrile.
Eye/Face Chemical Goggles Safety glasses are inadequate against dust migration. Goggles provide a seal against airborne particulates.
Body Tyvek® Lab Coat / Apron Disposable Tyvek sleeves or a full apron prevent accumulation of toxic dust on cotton lab coats, which can track contamination outside the lab.
Operational Protocol: Safe Handling Workflow

Core Directive: All solid handling must occur within a Chemical Fume Hood or Glove Box .

Step-by-Step Methodology
  • Preparation:

    • Clear the fume hood of clutter to ensure laminar airflow.

    • Place a disposable spill mat (absorbent side up) on the work surface.

    • Pre-weigh the solvent in a tared vial to avoid bringing the stock bottle of solid arsenic out of the hood.

  • Weighing (The Critical Step):

    • Use an anti-static gun on the weighing boat and spatula. Static charge can cause light arsenic powders to "jump" or disperse.

    • Keep the balance inside the hood. If this is impossible, taring must happen outside, but transfer of solid must happen inside .

  • Solubilization:

    • Add solvent gently down the side of the vial to minimize aerosolization.

    • Cap the vial immediately. Vortex inside the hood.

  • Deactivation (Spill/Waste):

    • Trivalent arsenic can be oxidized to the less toxic pentavalent form.[1]

    • Deactivation Solution: 10% Bleach (Sodium Hypochlorite) or 3% Hydrogen Peroxide.

    • Soak contaminated wipes/spatulas in this solution for 30 minutes before disposal.

Visual Workflow: Safe Weighing & Solubilization

G Start START: PPE Donning (Double Gloves, Goggles, Lab Coat) HoodCheck Engineering Control Check (Fume Hood Flow > 100 fpm) Start->HoodCheck Prep Surface Prep (Absorbent Mat + Anti-Static Gun) HoodCheck->Prep Weigh Weighing Process (Transfer Solid to Vial) Prep->Weigh Static Control Solubilize Solubilization (Add Solvent, Cap Immediately) Weigh->Solubilize Minimize Dust Decon Decontamination (Wipe surfaces with 10% Bleach) Weigh->Decon IF SPILL: Evacuate, Wait 15m, then Decon Solubilize->Decon Closed System Waste Disposal (Segregated Arsenic Waste) Decon->Waste

Caption: Logical workflow for handling high-toxicity trivalent organoarsenicals, emphasizing containment and immediate deactivation of residues.

Emergency & Disposal Plan
Accidental Exposure
  • Skin Contact: Immediately wash with soap and water for 15 minutes . Do not scrub hard (avoids abrading skin).

  • Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. Seek medical attention. Note: Trivalent arsenic symptoms (nausea, abdominal pain) may be delayed.

Waste Disposal
  • Segregation: Do NOT mix with general organic solvents or aqueous waste.

  • Labeling: "TOXIC WASTE - ARSENIC COMPOUND (TRIVALENT)".

  • Solid Waste: All gloves, weigh boats, and mats used must be double-bagged and tagged as hazardous arsenic solid waste.

References
  • National Institutes of Health (NIH) - PubMed Central . Origins, fate, and actions of methylated trivalent metabolites of inorganic arsenic. (Discusses the higher toxicity of trivalent vs pentavalent species).

  • Occupational Safety and Health Administration (OSHA) . Arsenic - Standards and Regulations.

  • American Chemical Society (ACS) - Chemical Research in Toxicology . Methylated Trivalent Arsenic Species Are Genotoxic.

  • Pharos Project . Arsenic Compounds Hazard List (Listing 4-Arsenoso-2-nitroanisole). [2][3][4]

Sources

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